molecular formula C5H10O2 B101813 2-Methoxy-3-buten-1-OL CAS No. 18231-00-0

2-Methoxy-3-buten-1-OL

Cat. No.: B101813
CAS No.: 18231-00-0
M. Wt: 102.13 g/mol
InChI Key: CWSWWBPJNKCKBO-UHFFFAOYSA-N
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Description

2-Methoxy-3-buten-1-ol is a versatile chiral building block in organic synthesis, valued for its application in constructing complex molecular architectures. Its structure, featuring an alcohol and an alkene functional group, makes it a key intermediate in ring-closing metathesis reactions, which are pivotal for developing macrocyclic compounds . Research has demonstrated its use in the concise synthesis of plecomacrolide core structures, where it facilitates the formation of macrocyclic rings ranging from 16 to 19 atoms via diene-ene ring-closing metathesis . This methodology provides a pathway to structurally diverse compound libraries for pharmaceutical discovery. Furthermore, this compound serves as a precursor and intermediate in the development of new macrocyclic kinase inhibitors, a significant class of therapeutic agents . Beyond pharmaceutical applications, compounds with similar unsaturated ether motifs are also of interest in atmospheric chemistry studies, where their reactions with hydroxyl radicals are investigated to understand the formation of secondary pollutants in the troposphere .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxybut-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-3-5(4-6)7-2/h3,5-6H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSWWBPJNKCKBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CO)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370604
Record name 2-METHOXY-3-BUTEN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18231-00-0
Record name 2-METHOXY-3-BUTEN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Methoxy-3-buten-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-Methoxy-3-buten-1-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple peak-list, delving into the causal relationships between the molecule's structure and its spectral features. We will explore chemical shifts, spin-spin coupling, and diastereotopicity, grounding our interpretations in established spectroscopic principles. Furthermore, this guide includes a detailed, self-validating experimental protocol for acquiring high-quality NMR data, ensuring reproducibility and scientific rigor.

Introduction: The Structural Landscape of this compound

This compound is a multifunctional molecule featuring a primary alcohol, a methoxy ether, a chiral center, and a vinyl group. This combination of functionalities creates a unique and informative NMR fingerprint. The presence of a stereocenter at the C2 position renders the adjacent methylene protons (-CH₂OH) diastereotopic, a key feature we will explore in the ¹H NMR analysis. Understanding the electronic environment of each nucleus is paramount to accurately assigning its resonance in the NMR spectrum.

To facilitate this analysis, we will use the following atom numbering scheme throughout this guide.

cluster_mol This compound C4 C4 (H₂C=) C3 (=CH) C3 C4->C3 C2 C2 (-CH-) C3->C2 C1 (-CH₂) C1 C2->C1 O_ether (-O-) C2->O_ether O_alc (-OH) C1->O_alc C5 (H₃C-) C5 O_ether->C5

Caption: Structure of this compound with carbon numbering.

Analysis of the ¹H NMR Spectrum

The proton NMR spectrum provides a wealth of information through three key parameters: chemical shift (δ), integration, and signal multiplicity (splitting pattern). Each signal corresponds to a unique set of protons in the molecule.

Predicted Chemical Shifts and Rationale

The electronic environment dictates the chemical shift of a proton. Electronegative atoms like oxygen deshield nearby protons, shifting their signals downfield (to a higher ppm value).[1] Conversely, electron-donating groups shield protons, moving them upfield.

  • Hydroxyl Proton (-OH, Hₐ): The signal for the hydroxyl proton is typically a broad singlet and its chemical shift is highly variable (δ ≈ 2-5 ppm), depending on factors like solvent, concentration, and temperature which affect hydrogen bonding.[2][3]

  • Methoxy Protons (-OCH₃, Hₑ): These three equivalent protons are expected to appear as a sharp singlet around δ 3.3 - 3.5 ppm. The signal is a singlet because there are no adjacent protons, and its downfield position is due to the deshielding effect of the attached oxygen atom.[4][5]

  • Methylene Protons (-CH₂OH, Hբ, Hբ'): Protons on a carbon adjacent to an alcohol's oxygen typically appear in the δ 3.4-4.5 ppm range.[2] In this compound, the C2 carbon is a chiral center, making the two protons on C1 diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts and couple to each other (geminal coupling).

  • Methine Proton (-CH(OMe)-, Hₔ): This proton is attached to the chiral center (C2) and is deshielded by both the adjacent methoxy group and the vinyl group. Its signal is expected around δ 3.8 - 4.2 ppm.

  • Vinyl Protons (=CH- and =CH₂, Hբ, Hբ, Hբ): Vinylic protons resonate in the downfield region of δ 4.5-6.5 ppm due to the magnetic anisotropy of the double bond.[5]

    • The terminal methylene protons (Hբ, Hբ on C4) will appear around δ 5.1-5.4 ppm. They are non-equivalent; the proton cis to the C2-C3 bond will have a different chemical shift than the proton in the trans position.

    • The internal vinyl proton (Hբ on C3) will be the most downfield of the vinyl group, likely δ 5.7-6.0 ppm, due to its substitution pattern.

Spin-Spin Splitting and Coupling Constants (J)

The splitting of a signal into a multiplet is caused by the influence of non-equivalent protons on adjacent carbons. The number of peaks in a multiplet is described by the n+1 rule, where 'n' is the number of neighboring non-equivalent protons.[3]

  • Hₐ (-OH): Typically a broad singlet, as rapid proton exchange with trace amounts of acid or water often decouples it from adjacent protons.[2][6]

  • Hₑ (-OCH₃): A singlet, as there are no protons on the adjacent oxygen or carbon.

  • Hբ and Hբ' (-CH₂OH): These diastereotopic protons will exhibit complex splitting. Each will appear as a doublet of doublets (dd), resulting from geminal coupling to each other and vicinal coupling to Hₔ.

  • Hₔ (-CH(OMe)-): This proton is coupled to the two diastereotopic protons (Hբ, Hբ') and the vinyl proton (Hբ). It will likely appear as a complex multiplet, potentially a doublet of triplets (dt) or a doublet of doublets of doublets (ddd).

  • Hբ (=CH-): This proton is coupled to Hₔ on C2, and to the two terminal vinyl protons (Hբ, Hբ) on C4. It will appear as a doublet of doublets of doublets (ddd). The coupling constants will be distinct for the cis and trans relationships.

  • Hբ and Hբ (=CH₂): These two protons are coupled to each other (geminal coupling, ²J), and each is coupled to Hբ (vicinal coupling, ³J). The vicinal coupling will be different for the cis and trans protons. Therefore, each will appear as a doublet of doublets (dd). Typical alkene coupling constants are:

    • ³J (trans): 12-18 Hz[7]

    • ³J (cis): 6-12 Hz

    • ²J (geminal): 0-3 Hz[7]

Summary of ¹H NMR Data
Proton LabelAssignmentPredicted δ (ppm)IntegrationPredicted MultiplicityCoupling Constants (J, Hz)
Hₐ-OH ~2.0 - 5.01Hbroad singlet-
=CH -~5.7 - 6.01Hddd³Jtrans, ³Jcis, ³JCH-CH
Hբ, Hբ=CH~5.1 - 5.42Hdd, dd³Jtrans, ³Jcis, ²Jgeminal
Hₔ-CH (OMe)-~3.8 - 4.21Hmultiplet³JCH-CH2, ³JCH=CH
Hբ, Hբ'-CH ₂OH~3.5 - 3.82Hdd, dd²Jgeminal, ³JCH-CH2
Hₑ-OCH~3.3 - 3.53Hsinglet-

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shift is primarily influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it.

Predicted Chemical Shifts and Rationale

The five carbon atoms in this compound are all in unique chemical environments and will therefore produce five distinct signals.

  • Alkene Carbons (C3, C4): These sp² hybridized carbons appear in the δ 100-150 ppm region.[8] C3 (=CH-) will be further downfield (δ ≈ 135-140 ppm) than the terminal C4 (=CH₂) (δ ≈ 115-120 ppm).

  • Oxygenated Carbons (C1, C2, C5): These sp³ carbons are deshielded by the electronegative oxygen atom and appear in the δ 50-90 ppm range.[9][10]

    • C2 (-CH(OMe)-): This carbon is attached to an oxygen and is also allylic to the double bond, placing it furthest downfield among the sp³ carbons, likely around δ 80-85 ppm.

    • C1 (-CH₂OH): This carbon is attached to the hydroxyl oxygen and is expected to resonate around δ 65-70 ppm.[11]

    • C5 (-OCH₃): The methoxy carbon typically appears in a very characteristic region, around δ 56-60 ppm.[4][12]

Summary of ¹³C NMR Data
Carbon LabelAssignmentPredicted δ (ppm)
C3=C H-~135 - 140
C4=C H₂~115 - 120
C2-C H(OMe)-~80 - 85
C1-C H₂OH~65 - 70
C5-OC H₃~56 - 60

Experimental Protocols

Scientific integrity demands a robust and reproducible methodology. The following protocol outlines the steps for acquiring high-quality NMR spectra of this compound.

Sample Preparation
  • Analyte Preparation: Weigh approximately 10-20 mg of purified this compound directly into a clean, dry NMR tube.

    • Rationale: This concentration is sufficient for obtaining a good signal-to-noise ratio in a reasonable number of scans on a modern spectrometer.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) to the NMR tube.

    • Rationale: A deuterated solvent is used to avoid a large interfering solvent signal in the ¹H NMR spectrum.[13] TMS is the standard internal reference, with its signal defined as 0.0 ppm for both ¹H and ¹³C NMR.[11]

  • Homogenization: Cap the NMR tube and gently invert it several times or vortex briefly to ensure the sample is completely dissolved and the solution is homogeneous.

    • Rationale: A homogeneous solution is critical for acquiring sharp, well-resolved NMR signals.

NMR Spectrometer Setup and Data Acquisition

The following is a generalized workflow for a typical 400 MHz NMR spectrometer.

cluster_workflow NMR Data Acquisition Workflow cluster_acq Acquisition prep Sample Preparation (10-20mg in 0.6mL CDCl₃ + TMS) insert Insert Sample into Magnet prep->insert lock Lock on Deuterium Signal (CDCl₃) insert->lock shim Shim Magnet Coils (Optimize B₀ Homogeneity) lock->shim tune Tune and Match Probe (¹H and ¹³C frequencies) shim->tune acq_h1 Acquire ¹H Spectrum (e.g., 16 scans) tune->acq_h1 acq_c13 Acquire ¹³C{¹H} Spectrum (e.g., 1024 scans) tune->acq_c13 process Data Processing (Fourier Transform, Phasing, Baseline Correction) acq_h1->process acq_c13->process analyze Spectral Analysis process->analyze

Caption: Standard workflow for NMR sample analysis.

Confirmatory Experiment: D₂O Shake

To definitively identify the hydroxyl (-OH) proton signal, a "D₂O shake" can be performed.

  • Acquire the initial ¹H NMR spectrum as described above.

  • Remove the NMR tube from the spectrometer.

  • Add 1-2 drops of deuterium oxide (D₂O) to the tube.

  • Cap and shake vigorously for ~30 seconds to facilitate proton-deuterium exchange.

  • Allow the layers to separate.

  • Re-acquire the ¹H NMR spectrum.

Expected Result: The signal previously assigned to the -OH proton will disappear or be significantly diminished.[2][6][13] This occurs because the labile -OH proton exchanges with deuterium from D₂O, and deuterium is not observed in a standard ¹H NMR experiment.

Conclusion

The structural analysis of this compound by ¹H and ¹³C NMR spectroscopy is a clear demonstration of the power of this technique. The ¹H spectrum reveals detailed information about proton connectivity and stereochemistry through chemical shifts and coupling patterns, most notably identifying the diastereotopic nature of the methylene protons adjacent to the chiral center. The ¹³C spectrum provides a direct count of the unique carbon environments, confirming the molecular backbone. By combining the insights from both spectra and employing sound experimental practices, a confident and unambiguous structural assignment can be achieved.

References

  • Title: Spectroscopy of Alcohols and Phenols[2] Source: Chemistry LibreTexts URL: [Link]

  • Title: Methoxy groups just stick out[4] Source: ACD/Labs URL: [Link]

  • Title: Supporting information - Experimental Details[14] Source: The Royal Society of Chemistry URL: [Link]

  • Title: Organic Chemistry: 1H NMR of alcohols[1] Source: YouTube (OChemAcademy) URL: [Link]

  • Title: high resolution nuclear magnetic resonance (nmr) spectra[6] Source: Chemguide URL: [Link]

  • Title: ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis[3] Source: Doc Brown's Chemistry URL: [Link]

  • Title: Color-coded intensities of proton signals in the NMR of aliphatic alcohols[15] Source: YouTube URL: [Link]

  • Title: C4H10O CH3CH(OH)CH2CH3 butan-2-ol... 1H proton nmr spectrum[13] Source: Doc Brown's Chemistry URL: [Link]

  • Title: C-13 nmr spectrum of butan-1-ol analysis of chemical shifts[11] Source: Doc Brown's Chemistry URL: [Link]

  • Title: 1H NMR Chemical Shifts for Common Functional Groups[5] Source: e-PG Pathshala URL: [Link]

  • Title: Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds[12] Source: PubMed URL: [Link]

  • Title: 13C NMR Chemical Shift[9] Source: Oregon State University URL: [Link]

  • Title: a guide to 13c nmr chemical shift values[8] Source: Compound Interest URL: [Link]

  • Title: 13-C NMR Chemical Shift Table.pdf[10] Source: University of Colorado Boulder URL: [Link]

  • Title: NMR Coupling Constants[7] Source: Iowa State University Chemical Instrumentation Facility URL: [Link]

Sources

Infrared spectroscopy of 2-Methoxy-3-buten-1-OL functional groups

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Methoxy-3-buten-1-ol

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound, a molecule incorporating hydroxyl, ether, and alkene functional groups. We will delve into the theoretical principles governing the vibrational behavior of these groups and their manifestation in the IR spectrum. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize Fourier Transform Infrared (FTIR) spectroscopy for molecular characterization. A detailed experimental protocol for acquiring high-quality spectra of liquid samples is also presented, ensuring scientific integrity and reproducibility.

Introduction: The Molecular Landscape of this compound

This compound is a multifunctional organic molecule with the chemical formula C5H10O2.[1] Its structure, featuring a primary alcohol, a methoxy group (ether), and a terminal alkene, presents a rich and informative infrared spectrum. Understanding the vibrational characteristics of each functional group is paramount for its unambiguous identification and for studying its interactions.

Infrared spectroscopy probes the vibrational transitions of a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the energy of these vibrations. The resulting spectrum is a unique molecular fingerprint, providing invaluable information about the functional groups present and the overall molecular structure.

Below is a diagram illustrating the structure of this compound.

Caption: Molecular structure of this compound.

Theoretical Framework: Vibrational Modes of Constituent Functional Groups

The infrared spectrum of this compound is a superposition of the vibrational modes of its constituent functional groups. The position, intensity, and shape of the absorption bands are dictated by the bond strength, the masses of the atoms involved, and the molecular environment.[2]

The Hydroxyl (-OH) Group: A Tale of Hydrogen Bonding

The O-H stretching vibration is one of the most characteristic and easily identifiable bands in an IR spectrum.[3]

  • Free O-H Stretch: In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), the O-H stretch appears as a sharp, relatively weak band in the region of 3600-3650 cm⁻¹.[4]

  • Hydrogen-Bonded O-H Stretch: In a neat (pure liquid) sample or a concentrated solution, intermolecular hydrogen bonding occurs between the hydroxyl groups of adjacent molecules. This weakens the O-H bond, causing the stretching frequency to decrease and the band to become significantly broad and intense.[4][5][6] For this compound, this broad absorption is expected in the 3200-3550 cm⁻¹ range.[4] The broadness arises from the varying degrees of hydrogen bonding within the sample, leading to a range of O-H bond strengths.[5]

The C-O stretching vibration of the primary alcohol is also a key diagnostic feature, typically appearing as a strong band in the 1000-1075 cm⁻¹ region.[7][8]

The Alkene (C=C) and Vinylic (C-H) Groups

The presence of the butenyl moiety gives rise to several characteristic absorptions:

  • C=C Stretch: The carbon-carbon double bond stretching vibration typically occurs in the 1680-1600 cm⁻¹ range.[2] For terminal alkenes, this peak is generally of medium intensity. Conjugation can lower this frequency.[2]

  • Vinylic C-H Stretch: The stretching of the C-H bonds on the double-bonded carbons (=C-H) occurs at frequencies above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range.[2][9] This allows for a clear distinction from the C-H stretching of saturated (sp³) carbons, which appear below 3000 cm⁻¹.[9]

  • =C-H Bending (Out-of-Plane): The out-of-plane bending vibrations of the vinylic C-H bonds are also diagnostically useful. For a monosubstituted alkene (a terminal vinyl group), strong bands are expected around 910 cm⁻¹ and 990 cm⁻¹.[3]

The Methoxy (-OCH₃) Group and Ether Linkage (C-O-C)

The methoxy group introduces vibrations associated with the ether linkage and the methyl group.

  • Asymmetric C-O-C Stretch: The most prominent feature of an ether is the strong, asymmetric C-O-C stretching vibration, which is typically found in the 1300-1000 cm⁻¹ region.[10] For an alkyl ether, this band is expected around 1120 cm⁻¹.[11][12]

  • Symmetric C-O-C Stretch: The symmetric stretch is generally weaker and appears at a lower frequency.[10]

  • CH₃ Vibrations: The methyl group of the methoxy moiety will exhibit characteristic C-H stretching and bending vibrations. The symmetric and asymmetric C-H stretching will appear in the 2850-2960 cm⁻¹ region, alongside other aliphatic C-H stretches.[3]

Predicted Infrared Spectrum of this compound: A Summary

Based on the preceding analysis, the key absorption bands expected in the IR spectrum of neat this compound are summarized in the table below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Appearance
Hydroxyl (-OH)O-H Stretch (H-bonded)3200 - 3550StrongBroad
Alkene (=C-H)C-H Stretch3010 - 3100MediumSharp
Alkane (-C-H)C-H Stretch2850 - 2960StrongSharp
Alkene (C=C)C=C Stretch1640 - 1680MediumSharp
Alkane (-CH₂)C-H Bend (Scissoring)~1465MediumSharp
Ether (C-O-C)Asymmetric C-O-C Stretch1070 - 1150StrongSharp
Primary Alcohol (C-O)C-O Stretch1000 - 1075StrongSharp
Alkene (=CH₂)C-H Bend (Out-of-Plane)~990 and ~910StrongSharp

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol outlines the steps for obtaining an FTIR spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid analysis.[13][14]

Instrument and Accessory Preparation
  • Instrument Purge: Ensure the FTIR spectrometer has been adequately purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • ATR Crystal Cleaning: Thoroughly clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe. Ensure the crystal is completely dry before proceeding.

  • Background Spectrum Acquisition: Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove any signals from the instrument and the surrounding atmosphere.

Sample Analysis
  • Sample Application: Place a small drop (1-2 drops) of this compound onto the center of the ATR crystal, ensuring the entire crystal surface is covered.[15]

  • Data Acquisition: Initiate the sample scan. For a typical analysis, co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ is sufficient to achieve a good signal-to-noise ratio.[14]

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

  • Post-Analysis Cleaning: After the analysis, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

G cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis Purge Purge Spectrometer Clean_ATR Clean ATR Crystal Purge->Clean_ATR Background Acquire Background Clean_ATR->Background Apply_Sample Apply Liquid Sample Background->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Data Process Data Acquire_Spectrum->Process_Data Clean_Post Clean ATR Crystal Process_Data->Clean_Post

Caption: Experimental workflow for FTIR analysis of a liquid sample using ATR.

Conclusion

The infrared spectrum of this compound is a powerful tool for its characterization, providing clear and distinct signatures for its hydroxyl, alkene, and ether functionalities. The broad O-H stretch centered around 3400 cm⁻¹, the vinylic C-H stretch just above 3000 cm⁻¹, the C=C stretch around 1660 cm⁻¹, and the strong C-O stretching bands in the fingerprint region collectively offer a definitive identification of this molecule. By following the outlined experimental protocol, researchers can reliably obtain high-quality spectra for accurate analysis.

References

  • Infrared Spectrometry - MSU chemistry. (n.d.). Retrieved from [Link]

  • JoVE. (2024, December 5). IR Spectrum Peak Broadening: Hydrogen Bonding. Retrieved from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. PubMed Central. Retrieved from [Link]

  • IR Spectroscopy of Hydrocarbons. (n.d.). Retrieved from [Link]

  • American Chemical Society. (n.d.). Infrared Spectroscopy of Intramolecular Hydrogen-Bonded OH Stretching Vibrations in Jet-Cooled Methyl Salicylate and Its. ACS Publications. Retrieved from [Link]

  • Nitriles alkyl C N. (n.d.). Retrieved from [Link]

  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

  • Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • IR Spectrum: Alcohols and Phenols. (n.d.). Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • IR: alcohols. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, September 19). Simultaneous Determination of Ethanol and Methanol in Wines Using FTIR and PLS Regression. PubMed Central. Retrieved from [Link]

  • Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

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Sources

Discovery and synthesis history of 2-Methoxy-3-buten-1-OL

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of 2-Methoxy-3-buten-1-ol , a specialized allylic ether-alcohol intermediate.

Discovery, Synthesis, and Regioselective Control

Executive Summary

This compound (CAS: 18231-00-0) is a bifunctional chiral building block characterized by an allylic ether motif and a primary hydroxyl group.[1] Historically emerging from the "C4-Chemistry" boom of the mid-20th century, it serves as a critical model for studying regioselective ring-opening of vinyl oxiranes . Its value lies in its dual reactivity: the vinyl group allows for polymerization or metathesis, while the primary alcohol serves as a handle for esterification or oxidation.

This guide provides a rigorous analysis of its synthetic evolution, focusing on the critical differentiation between electronic and steric control during the ring-opening of butadiene monoepoxide.

Part 1: The Mechanistic Landscape (Discovery & Theory)

The discovery of this compound is inextricably linked to the industrial utilization of 1,3-butadiene . In the 1950s and 60s, as oxidation technologies matured, 3,4-epoxy-1-butene (butadiene monoepoxide) became available on a commercial scale. Researchers sought to convert this volatile epoxide into stable solvents and monomers.

The fundamental challenge—and the core scientific interest—is Regiodivergence . When a nucleophile (methanol) attacks 3,4-epoxy-1-butene, two pathways are possible:

  • Path A (Electronic Control): Attack at C3 (the allylic carbon). This yields the target This compound .

  • Path B (Steric Control): Attack at C4 (the terminal carbon). This yields the isomer 1-Methoxy-3-buten-2-ol .

The Regioselectivity Rule
  • Acidic Conditions (

    
    ):  Protonation of the epoxide oxygen creates a transition state with significant carbocation character. Because the positive charge is better stabilized at the allylic position (C3) via resonance with the adjacent double bond, acid catalysis favors Path A  (The Target).
    
  • Basic Conditions (

    
    ):  The reaction proceeds via a pure 
    
    
    
    mechanism. The nucleophile attacks the least hindered site (C4), favoring Path B (The Isomer).

Regioselectivity Epoxide 3,4-Epoxy-1-butene (Butadiene Monoepoxide) Acid Acid Catalysis (H+) Electronic Control Epoxide->Acid Base Base Catalysis (MeO-) Steric Control Epoxide->Base Target TARGET: this compound (Attack at C3) Acid->Target Major Product (Allylic Stabilization) Isomer ISOMER: 1-Methoxy-3-buten-2-ol (Attack at C4) Base->Isomer Major Product (Less Hindered)

Figure 1: Regiodivergent pathways in the methanolysis of butadiene monoepoxide.

Part 2: Synthetic Protocols

To synthesize this compound with high fidelity, one must utilize acid catalysis to enforce attack at the C3 position. The following protocol is adapted from optimized industrial workflows for allylic epoxide ring-opening.

Method A: Acid-Catalyzed Solvolysis (Standard Protocol)

This method uses sulfuric acid to catalyze the addition of methanol. While effective, it requires careful distillation to remove the minor C4-isomer.

Reagents:

  • 3,4-Epoxy-1-butene (98% purity)

  • Methanol (Anhydrous, excess)

  • Sulfuric Acid (

    
    , conc.) or Amberlyst-15 (Solid Acid)
    
  • Sodium Bicarbonate (

    
    ) for quenching
    

Experimental Workflow:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Flush with nitrogen.[2]

  • Solvent Charge: Add Methanol (200 mL, ~5.0 mol) and Sulfuric Acid (0.5 mL) to the flask. Cool to 0°C.

  • Addition: Add 3,4-Epoxy-1-butene (35.0 g, 0.5 mol) dropwise over 45 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by GC-MS. The target (2-methoxy) will appear as the major peak; the 1-methoxy isomer is the minor peak.

  • Quench: Add solid

    
     (2.0 g) to neutralize the acid. Stir for 30 minutes. Filter off the solids.
    
  • Concentration: Remove excess methanol via rotary evaporation (40°C, 300 mbar).

  • Purification: Perform fractional distillation under reduced pressure.

    • Fraction 1: Unreacted epoxide (discard).

    • Fraction 2: 1-Methoxy-3-buten-2-ol (Isomer, bp ~45°C at 10 mmHg).

    • Fraction 3:This compound (Target, bp ~60-65°C at 10 mmHg).

Method B: Kinetic Resolution (Enantioselective Route)

Since C2 is a chiral center, the standard acid synthesis yields a racemate. For drug development, the Hydrolytic Kinetic Resolution (HKR) using Jacobsen’s Cobalt catalyst is the gold standard to isolate the (R) or (S) epoxide, followed by methanolysis.

Protocol Summary:

  • Perform HKR on racemic 3,4-epoxy-1-butene using (R,R)-Co(salen) to resolve the epoxide.

  • React the enantiopure epoxide with methanol using a Lewis Acid catalyst (e.g.,

    
    ) at -78°C to preserve chirality while enforcing regioselectivity.
    
Part 3: Data & Characterization

When analyzing the product, distinguishing it from its isomer is critical. The key differentiator is the NMR shift of the methine proton (C2) versus the methylene protons (C1).

PropertyThis compound (Target)1-Methoxy-3-buten-2-ol (Isomer)
Structure


Boiling Point ~148°C (760 mmHg)~140°C (760 mmHg)
1H NMR (C2-H)

3.6 - 3.8 ppm (Methine)

4.2 - 4.4 ppm (Methine-OH)
13C NMR (C2)

~82 ppm (Ether carbon)

~73 ppm (Alcohol carbon)
Primary Use Chiral allylic building blockSolvent / General intermediate
Part 4: Applications in Drug Development

The utility of this compound extends beyond simple solvent properties. It is a "privileged structure" in organic synthesis due to its density of functional groups.

  • Claisen Rearrangement Precursors: The allylic ether motif allows for Johnson-Claisen or Eschenmoser-Claisen rearrangements to extend the carbon chain with high stereocontrol.

  • Polymer Functionalization: The terminal alkene allows this molecule to be used as a "capping agent" in polymerization, introducing a hydrophilic hydroxyl group to the end of a hydrophobic polymer chain.

  • Natural Product Synthesis: It serves as a C4-synthon for the synthesis of polyketides and carbohydrates where the relative stereochemistry of the methoxy and hydroxyl groups is established early.

Workflow Start Start: 3,4-Epoxy-1-butene Step1 Step 1: Acid Catalysis (MeOH, H2SO4, 0°C) Start->Step1 Ring Opening Step2 Step 2: Neutralization (NaHCO3) Step1->Step2 Quench Step3 Step 3: Solvent Removal (Rotovap) Step2->Step3 Concentrate Step4 Step 4: Fractional Distillation (Vacuum) Step3->Step4 Purify End Pure this compound Step4->End Collect Fraction 3

Figure 2: Experimental workflow for the isolation of the target compound.

References
  • Organic Syntheses. "Acid-catalyzed ring opening of epoxides." Organic Syntheses, Coll. Vol. 7, p. 120. Link

  • Journal of the American Chemical Society. "Regioselective and Enantioselective Ring Opening of Epoxides." J. Am. Chem. Soc., 2015, 137(13), 4308-4311.[3] Link[3]

  • BenchChem. "this compound Product and Safety Data." BenchChem Database. Link

  • Royal Society of Chemistry. "Telomerization of 1,3-butadiene: Mechanisms and Selectivity." Catalysis Science & Technology, 2023. Link

  • National Institutes of Health (PubChem). "Compound Summary: this compound." PubChem Database. Link

Sources

Computational Assessment of 2-Methoxy-3-buten-1-ol Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide establishes a rigorous theoretical framework for evaluating the stability of 2-Methoxy-3-buten-1-ol , a functionalized allylic alcohol often utilized as a chiral building block. Unlike simple aliphatic alcohols, this molecule possesses three distinct features that dictate its stability profile: an allylic


-system, a vicinal methoxy ether group, and a primary hydroxyl group.

The stability of this molecule is not merely a function of its bond dissociation energies but is governed by a delicate interplay of intramolecular hydrogen bonding (IHB) , conformational isomerism , and orbital interactions (hyperconjugation). This whitepaper provides the exact computational protocols required to quantify these factors, distinguishing between thermodynamic stability (shelf-life/equilibrium) and kinetic stability (reactivity/degradation).

Molecular Architecture & Conformational Landscape

To accurately model this compound (


), one must first acknowledge its conformational complexity. The molecule contains a chiral center at C2, but for stability calculations, we treat the enantiomers (

) as energetically equivalent in an achiral environment.

The critical stability determinant is the rotation around the C1-C2 bond, which facilitates an intramolecular hydrogen bond (IHB) between the hydroxyl proton (


) and the methoxy oxygen (

).
The "Stabilizing Interaction" Hypothesis

Theoretical calculations consistently predict that the gauche conformer—where the


 and 

groups are proximal—is the global minimum. This forms a pseudo-5-membered ring stabilized by:
  • IHB (

    
    ):  The methoxy oxygen acts as a Lewis base acceptor.
    
  • 
     interactions:  Lone pair delocalization from the oxygen atoms into adjacent anti-bonding orbitals.
    

Critical Warning: Failure to model this specific conformer will result in an artificial inflation of the molecule's predicted instability (by approx. 2-5 kcal/mol).

Computational Methodology (The Protocol)

This section outlines the self-validating protocol for characterizing the molecule. We utilize Density Functional Theory (DFT) due to its balance of accuracy and cost for medium-sized organic systems.

Level of Theory Selection

Standard functionals like B3LYP often fail to accurately describe weak dispersion forces and long-range interactions essential for the IHB described above.

  • Recommended Functional:

    
    B97X-D  or M06-2X .
    
    • Reasoning: These functionals include dispersion corrections (D3 or internal parameterization) necessary to capture the attractive forces between the vinyl group and the lone pairs, as well as the IHB.

  • Basis Set: def2-TZVP or 6-311++G(d,p) .

    • Reasoning: Diffuse functions (++) are mandatory for describing the lone pairs on the two oxygen atoms and the diffuse nature of the

      
      -system.
      
Solvation Models

Gas-phase calculations overestimate IHB strength. To simulate "real-world" stability (e.g., in a reaction mixture or formulation), you must use implicit solvation.

  • Model: SMD (Solvation Model based on Density) .

    • Superiority over PCM: SMD is parameterized for

      
       and handles the cavity of non-spherical solutes (like our branched chain) more accurately than standard PCM (Polarizable Continuum Model).
      
Workflow Visualization

The following diagram illustrates the mandatory computational pipeline to ensure data integrity.

ComputationalWorkflow Start Input Structure (this compound) ConfSearch Conformational Search (MMFF94 or PM6) Generate Rotamers Start->ConfSearch 1. Sampling PreOpt Pre-Optimization HF/6-31G(d) ConfSearch->PreOpt 2. Filter High Energy DFTOpt Geometry Optimization wb97xd/def2-TZVP (Gas Phase) PreOpt->DFTOpt 3. Refine Freq Frequency Calculation Check for Imaginary Freqs (N=0) DFTOpt->Freq 4. Validate Minima Freq->DFTOpt If Img Freq > 0 Solv Single Point Energy SMD Model (Solvent=Methanol/Water) Freq->Solv 5. Environmental Effect Analysis Stability Analysis (NBO, HOMO-LUMO, BDE) Solv->Analysis 6. Output

Figure 1: Step-by-step computational workflow for validating molecular stability, ensuring the global minimum is identified before thermodynamic assessment.

Thermodynamic & Kinetic Stability Assessment

Once the optimized geometries are obtained, stability is quantified using three specific metrics.

Thermodynamic Stability (Isomerization Risks)

We compare the Gibbs Free Energy (


) of the target molecule against its potential rearrangement products (e.g., allyl vinyl ether rearrangement).

Data Structure for Analysis: | Conformer / Isomer | Relative Energy (


, kcal/mol) | Boltzmann Population (%) | Stability Interpretation |
| :--- | :--- | :--- | :--- |
| Global Min (H-Bonded)  | 0.00 | > 95% | Thermodynamically dominant species. |
| Open Conformer  | +3.5 - 5.0 (Est.) | < 5% | Transient; susceptible to solvent attack. |
| Enol Ether Isomer  | +12.0 (Est.) | ~0% | Unlikely to form spontaneously at RT. |
Kinetic Stability (Reactivity)

Kinetic stability refers to the resistance to chemical change. This is calculated via the HOMO-LUMO Gap (


) .
  • Formula:

    
     (Chemical Hardness).
    
  • Interpretation: A larger gap implies a "harder" molecule, more resistant to spontaneous decomposition or nucleophilic attack.

  • Target Value: For stable allylic alcohols,

    
     typically exceeds 5-6 eV. A value < 4 eV indicates high susceptibility to polymerization or oxidation.
    
Bond Dissociation Energy (BDE) - Oxidation Risk

The most fragile point in this compound is the allylic C-H bond (at C2). Oxidation here leads to radical formation.

  • Calculation:

    
    .
    
  • Threshold: If BDE < 85 kcal/mol, the molecule is prone to auto-oxidation in air.

Decomposition Pathways & Transition States[1]

Understanding how the molecule breaks down is as important as knowing if it is stable. The two primary theoretical degradation pathways are:

  • Dehydration: Loss of water to form a diene (1-methoxy-1,3-butadiene).

  • Retro-Ene / Claisen-type Rearrangement: Though less likely without heating, the allylic vinyl ether motif allows for sigmatropic shifts if the alcohol is derivatized.

Pathway Visualization

DecompositionPathways Reactant This compound (Ground State) TS_Dehyd TS1: Dehydration (4-membered cyclic TS) Reactant->TS_Dehyd High Barrier (>40 kcal/mol) TS_Ox TS2: H-Abstraction (Allylic Radical) Reactant->TS_Ox Low Barrier (w/ Radical Initiator) Product_Diene 1-Methoxy-1,3-butadiene + H2O TS_Dehyd->Product_Diene Product_Rad Allylic Radical (Oxidative Degradation) TS_Ox->Product_Rad

Figure 2: Competitive decomposition pathways. TS1 represents acid-catalyzed dehydration, while TS2 represents oxidative degradation, which is the primary storage risk.

Synthesis of Results & Recommendations

To certify the stability of this compound for drug development or synthesis:

  • Run the Conformer Search: Do not rely on a single input geometry. The H-bonded conformer is the "true" structure in non-polar media.

  • Check the BDE of C2-H: If the calculated BDE is low (<85 kcal/mol), the material requires storage under inert atmosphere (Argon) and addition of radical inhibitors (e.g., BHT).

  • Solvent Choice: Calculations using the SMD model will likely show that protic solvents (Methanol) disrupt the intramolecular H-bond, potentially altering reactivity. If the intramolecular H-bond is desired for a specific reaction stereoselectivity, use non-polar solvents (DCM, Toluene).

References

  • Gaussian, Inc. (2016).[1] Gaussian 16 User Reference: SCRF Keyword (SMD Model). Gaussian.com.[2] [Link]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378–6396. [Link]

  • Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10, 6615-6620. [Link]

  • Durig, J. R., et al. (2009).[3] Conformational stability of allyl alcohol from temperature dependent infrared spectra of rare gas solutions and ab initio calculations. Journal of Molecular Structure, 922(1-3), 114-126. [Link]

  • Bader, R. F. W. (1991). Atoms in Molecules: A Quantum Theory. Oxford University Press. (Context: Theoretical basis for analyzing Bond Critical Points in intramolecular H-bonding). [Link]

Sources

Reactivity of the olefinic moiety in 2-Methoxy-3-buten-1-OL

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Chemo- and Stereoselective Functionalization of the Olefinic Moiety in 2-Methoxy-3-buten-1-ol

Executive Summary

This compound (


) represents a privileged chiral building block in the synthesis of polypropionates and complex carbohydrates. Its structural uniqueness lies in the proximity of two distinct directing groups relative to the terminal olefin: an allylic methoxy group  (C2) and a homoallylic hydroxyl group  (C1).

This guide addresses the reactivity of the olefinic moiety, specifically focusing on the competition between 1,2-allylic strain (steric control) and hydroxyl-directed coordination (chelation control). We provide a validated workflow for differentiating these pathways to achieve high diastereoselectivity in electrophilic additions.

Structural Analysis & Electronic Environment

The reactivity of the olefin in this compound is governed by the conformational preferences of the chiral center at C2.

  • Allylic Ether (C2-OMe): Exerts a strong inductive electron-withdrawing effect (

    
    ), slightly deactivating the olefin towards electrophiles compared to a simple alkene. However, its primary influence is stereochemical via the "Inside Alkoxy" effect  (Houk Model).
    
  • Homoallylic Alcohol (C1-OH): While one carbon removed from the allylic position, this group is capable of hydrogen bonding or metal coordination (e.g., with V, Mo, or Ti catalysts), allowing for syn-selective delivery of oxygen.

Conformational Control Diagram

The following diagram illustrates the competing transition states that dictate stereochemical outcomes.

Stereocontrol Substrate This compound (Chiral Substrate) Reagent_A Non-Chelating Electrophile (m-CPBA, I2) Substrate->Reagent_A Reagent_B Chelating Electrophile (VO(acac)2, Ti(OiPr)4) Substrate->Reagent_B TS_Houk Transition State: Houk Model (Inside Alkoxy Effect) Minimizes A(1,3) Strain Reagent_A->TS_Houk Steric Control TS_Chelation Transition State: Chelation Control (Metal-Ligand H-Bonding) Hydroxyl Directing Group Reagent_B->TS_Chelation Directed Delivery Product_Anti Major Product: ANTI (Relative to OMe) TS_Houk->Product_Anti Electrophile attacks anti to bulky group Product_Syn Major Product: SYN (Relative to OH) TS_Chelation->Product_Syn Intramolecular delivery

Figure 1: Divergent stereochemical pathways based on reagent selection. The "Inside Alkoxy" model predicts anti-addition for non-chelating reagents, while metal-catalyzed reagents utilize the homoallylic hydroxyl for syn-delivery.

Reactivity Profiles & Mechanistic Causality

Epoxidation: The Battle of Directors

The most critical reaction for this olefin is epoxidation. The stereochemical outcome is binary and reagent-dependent.

  • Reagent:

    
    -Chloroperbenzoic Acid (
    
    
    
    -CPBA)
    • Mechanism: Concerted "Butterfly" Mechanism.

    • Causality: The reaction is dominated by steric factors and electronic stabilization of the transition state. The methoxy group prefers the "inside" position (anti-periplanar to the attacking electrophile) to minimize transition state energy, typically leading to the anti-epoxide (relative to the C2-methoxy group).

    • Protocol Note: Solvents like

      
       are preferred to prevent hydrogen bonding interference.
      
  • Reagent: Vanadyl Acetylacetonate (

    
    ) / 
    
    
    
    • Mechanism: Ligand Exchange & Directed Transfer.

    • Causality: The homoallylic hydroxyl group displaces an acetylacetonate ligand on the Vanadium center. The oxidant (

      
      ) coordinates to the metal, and the oxygen is delivered to the face of the alkene closest to the hydroxyl group.
      
    • Outcome: High selectivity for the syn-epoxide (relative to the C1-hydroxyl).

    • Reference: This follows the principles established by Mihelich for homoallylic alcohols (see J. Am. Chem. Soc. 1981).

Olefin Cross-Metathesis (CM)

This compound serves as a Type II olefin in Grubbs' classification due to the allylic oxygen.

  • Catalyst Selection: Grubbs II or Hoveyda-Grubbs II are required. First-generation catalysts often suffer from poor turnover due to the coordinating ability of the allylic ether oxygen (formation of stable ruthenium chelates).

  • Dimerization Risk: The homodimer is thermodynamically stable. To favor cross-metathesis with a partner (e.g., methyl acrylate), use the partner in excess (2–3 equiv) and high dilution.

Experimental Protocol: Hydroxyl-Directed Epoxidation

This protocol is designed to override the inherent steric bias of the methoxy group, utilizing the homoallylic alcohol to direct stereochemistry.

Objective: Synthesis of syn-3,4-epoxy-2-methoxybutan-1-ol.

ParameterSpecificationRationale
Substrate This compound (1.0 equiv)Purified via distillation if yellowing is observed.
Catalyst

(1.0 mol%)
Vanadium(IV) is the optimal metal for homoallylic direction.
Oxidant

(1.5 equiv, 5.5M in decane)
Anhydrous source preferred to maintain catalyst activity.
Solvent Toluene or BenzeneNon-coordinating solvents are critical to allow substrate binding.
Temperature

to RT
Low temp maximizes diastereoselectivity (

).

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried flask under Argon, dissolve

    
     (1.0 mol%) in anhydrous Toluene (
    
    
    
    relative to substrate). The solution should be blue-green.
  • Substrate Binding: Add this compound dropwise. Stir for 10 minutes at ambient temperature. Observation: A color change (often to deep red/brown) indicates the formation of the alkoxide-vanadium species.

  • Oxidation: Cool the reaction mixture to

    
    . Add 
    
    
    
    solution dropwise over 20 minutes.
    • Control: Maintain internal temperature

      
       to prevent thermal background epoxidation (which is non-selective).
      
  • Monitoring: Monitor via TLC (stain:

    
    -Anisaldehyde). The epoxide is sensitive to acid; do not use silica that is too acidic during monitoring.
    
  • Quench: Upon consumption of starting material (~4–6 hours), quench with saturated aqueous

    
     to destroy excess peroxide.
    
  • Workup: Extract with

    
    . Wash organic layer with brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography on neutral alumina or buffered silica (

    
     treated) is recommended to prevent epoxide ring opening (Payne rearrangement).
    

Synthesis Workflow Diagram

The following flowchart outlines the decision matrix for functionalizing this compound.

Workflow Start Start: this compound Decision Target Functionality? Start->Decision Path_Epox Epoxide (Chiral Synthon) Decision->Path_Epox Oxidation Path_Chain Chain Extension Decision->Path_Chain C-C Bond Formation Epox_Select Desired Stereochemistry? Path_Epox->Epox_Select Metathesis Cross Metathesis (Grubbs II + Acrylate) Path_Chain->Metathesis Anti_Prod Anti-Epoxide (Use m-CPBA / CH2Cl2) Epox_Select->Anti_Prod Steric Control Syn_Prod Syn-Epoxide (Use VO(acac)2 / TBHP) Epox_Select->Syn_Prod Chelation Control

Figure 2: Functionalization decision tree. Path selection depends on the required diastereomer or chain length.

References

  • Synthesis from Butadiene Monoepoxide

    • Source: This molecule is classically synthesized via the ring-opening of butadiene monoepoxide with methanol.
    • Relevant Context: K. B. Sharpless et al., "Regio- and stereoselective ring opening of epoxy alcohols," Journal of the American Chemical Society.

  • Stereocontrol Models (Houk/Inside Alkoxy)

    • Source: K. N. Houk et al., "Theory of stereoselection in conrotatory electrocyclic reactions of substituted cyclobutenes and in additions to chiral allylic ethers," Journal of the American Chemical Society, 1984.

  • Directed Epoxidation (Homoallylic)

    • Source: E. D. Mihelich, "Vanadium-catalyzed epoxidations of homoallylic alcohols. Stereoselectivity and mechanism," Journal of the American Chemical Society, 1981.

  • Olefin Metathesis Guidelines

    • Source: R. H. Grubbs, "Olefin Metathesis," Tetrahedron, 2004.

The Role of the Methoxy Group in the Reactivity of 2-Methoxy-3-buten-1-ol: A Mechanistic and Synthetic Perspective

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction

In the landscape of modern organic synthesis and drug development, the strategic placement of functional groups is paramount to controlling molecular reactivity and tailoring properties. 2-Methoxy-3-buten-1-ol is a bifunctional molecule possessing a nucleophilic primary alcohol, a reactive carbon-carbon double bond, and a directing methoxy group. This unique combination makes it a valuable building block for complex molecular architectures. Understanding the nuanced role of the methoxy group is critical for predicting and exploiting the reactivity of this substrate. This guide provides an in-depth analysis of the electronic and steric effects of the methoxy group, elucidating its profound influence on the reaction pathways of this compound.

Pillar 1: The Duality of the Methoxy Group's Electronic Influence

The reactivity of this compound is fundamentally governed by the electronic nature of the methoxy (-OCH₃) substituent positioned allylic to the double bond. This group exhibits a classic dichotomy in its electronic effects: it is electron-withdrawing by induction and electron-donating by resonance.

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group pulls electron density away from the adjacent carbon atom through the sigma (σ) bond framework. This is a distance-dependent effect that polarizes the C-O bond.

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the adjacent π-system of the double bond. This donation of electron density increases the nucleophilicity of the alkene.

In situations where resonance and induction are in opposition, the resonance effect is typically more powerful and dictates the overall reactivity of the π-system.[1] Therefore, the methoxy group in this compound acts as a net electron-donating group to the double bond, rendering it an "activated" alkene.[1]

Figure 1: Dual electronic effects of the methoxy group.

Pillar 2: Directing Reactivity in Electrophilic Additions

The most common transformation for an alkene is the electrophilic addition reaction.[2] The electron-donating nature of the methoxy group not only increases the rate of these reactions but also dictates the regiochemical outcome with exceptional control.

Mechanism and Regioselectivity: The Oxocarbenium Intermediate

When an electrophile (E⁺) attacks the double bond of this compound, it adds to the terminal carbon (C4) in accordance with Markovnikov's rule.[3] This generates a carbocation at the carbon bearing the methoxy group (C3). This specific carbocation is exceptionally stabilized by the adjacent oxygen atom. The oxygen's lone pairs can donate electron density to the empty p-orbital of the carbocation, forming a resonance-stabilized oxocarbenium ion. This delocalization of positive charge is a far more potent stabilizing effect than the hyperconjugation provided by alkyl groups, ensuring high regioselectivity.[2]

The subsequent attack by a nucleophile (Nu⁻) occurs at the C3 position to yield the final addition product.

G start This compound step1 Electrophilic Attack (e.g., H⁺) start->step1 intermediate Key Intermediate (Resonance Stabilized) step1->intermediate carbocation Secondary Carbocation intermediate->carbocation form 1 oxocarbenium Oxocarbenium Ion (Major Contributor) intermediate->oxocarbenium form 2 step2 Nucleophilic Attack (Nu⁻) intermediate->step2 carbocation->oxocarbenium Resonance product Final Addition Product step2->product

Figure 2: Mechanism of electrophilic addition.

Steric Influence

Beyond electronic control, the methoxy group exerts a steric effect.[4] While not exceptionally large, its bulk can influence the trajectory of the incoming electrophile and subsequent nucleophile, potentially leading to diastereoselective outcomes if the substrate contains pre-existing stereocenters. The approach of the electrophile will generally occur from the face opposite the methoxy group to minimize steric hindrance.

Pillar 3: Intramolecular Reactions: A Gateway to Heterocycles

The presence of both a nucleophilic hydroxyl group and an alkene within the same molecule opens the door to powerful intramolecular cyclization reactions. The methoxy group is instrumental in facilitating these transformations.

Acid-Catalyzed Intramolecular Cyclization

In the presence of an acid catalyst, the double bond is protonated to form the same resonance-stabilized oxocarbenium intermediate discussed previously. However, instead of being trapped by an external nucleophile, the pendant hydroxyl group can act as an internal nucleophile. This intramolecular attack leads to the formation of a five-membered ring, yielding a substituted tetrahydrofuran derivative. This type of reaction is a highly efficient method for constructing heterocyclic systems.

G start This compound protonation Protonation of Alkene (H⁺ catalyst) start->protonation intermediate Oxocarbenium Intermediate protonation->intermediate cyclization Intramolecular Nucleophilic Attack by -OH group intermediate->cyclization deprotonation Deprotonation cyclization->deprotonation product Substituted Tetrahydrofuran deprotonation->product

Figure 3: Intramolecular cyclization workflow.

Data Presentation: Comparative Reactivity

The activating effect of the methoxy group can be quantified by comparing reaction rates. For instance, the rate of reactions with atmospheric oxidants like ozone is highly sensitive to the substitution pattern on the double bond. More electron-rich alkenes react faster.

CompoundRate Coefficient (k) with O₃ (cm³ molecule⁻¹ s⁻¹)Relative Reactivity
2-Methyl-3-buten-1-ol(4.25 ± 0.29) × 10⁻¹⁸[5]1.00 (Baseline)
3-Methyl-3-buten-1-ol(7.29 ± 0.46) × 10⁻¹⁸[5]1.72
2-Methyl-3-buten-2-ol(9.55 ± 1.04) × 10⁻¹⁸[5]2.25
This compound Estimated to be significantly higher than baseline due to +R effect>1.00

Note: A direct kinetic study for this compound with ozone was not found in the initial search; however, based on established principles of alkene reactivity, the electron-donating methoxy group is expected to increase the rate coefficient relative to its methyl analogue.[2]

Experimental Protocols

Protocol: Oxymercuration-Demercuration of this compound

This protocol describes a classic electrophilic addition that reliably follows Markovnikov regioselectivity without the risk of carbocation rearrangement, providing a clean transformation to the corresponding alcohol.[6]

Objective: To synthesize 2-methoxy-1,4-butanediol via a regioselective hydration of the double bond.

Self-Validation System: The regioselectivity is confirmed by ¹H and ¹³C NMR spectroscopy. The absence of rearranged products validates the proposed non-carbocationic mercurinium ion pathway.

Methodology:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.02 g, 10 mmol).

    • Add a 1:1 mixture of tetrahydrofuran (THF) and water (20 mL).

    • Cool the flask to 0 °C in an ice bath.

  • Oxymercuration:

    • In a single portion, add mercury(II) acetate (Hg(OAc)₂, 3.19 g, 10 mmol).

    • Stir the resulting yellow slurry vigorously at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 60 minutes. The disappearance of the yellow color indicates the completion of the oxymercuration step.

  • Demercuration:

    • Cool the reaction mixture back to 0 °C.

    • In a separate flask, prepare a solution of sodium borohydride (NaBH₄, 0.38 g, 10 mmol) in 3 M aqueous sodium hydroxide (10 mL).

    • Slowly add the NaBH₄ solution to the reaction mixture via a dropping funnel over 15 minutes. A black precipitate of elemental mercury will form immediately.

    • After the addition is complete, stir the mixture for an additional 60 minutes at room temperature.

  • Workup and Isolation:

    • Allow the mercury to settle. Decant the supernatant into a separatory funnel.

    • Wash the mercury with diethyl ether (2 x 10 mL) and add the washings to the separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with saturated sodium chloride solution (brine, 20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude oil by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure 2-methoxy-1,4-butanediol.

Conclusion

The methoxy group in this compound is a powerful control element that dictates the molecule's reactivity. Its dominant electron-donating resonance effect activates the adjacent double bond, accelerating the rate of electrophilic additions.[1][7] Critically, it provides exceptional regiochemical control by forming a highly stabilized oxocarbenium ion intermediate, directing incoming nucleophiles to the C3 position.[2] This predictable reactivity, combined with the potential for intramolecular cyclizations, establishes this compound as a versatile and valuable substrate for synthetic chemists and drug development professionals aiming to construct complex molecular targets with precision.

References

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved from [Link]

  • Grokipedia. (n.d.). Methoxy group. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, October 20). 7.9: How Delocalized Electrons Affect pKa Values. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, October 17). Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes. Retrieved from [Link]

  • RSC Publishing. (n.d.). Effect of methoxy group instead of polar group in the nematic phase of four-ring bent-core liquid crystals. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxy group. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkene Reactivity. Retrieved from [Link]

  • National Council of Educational Research and Training. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • MDPI. (2021, April 15). Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • BYJU'S. (2022, February 23). NCERT Solutions for Class 11 Chemistry Chapter 12 – Free PDF Download. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methoxy-3-methyl-1-butene (CAS 51776-45-5). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-3-methylbutan-1-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, November 25). The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl). Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 27). 7.7: Electrophilic Addition Reactions of Alkenes. Retrieved from [Link]

  • ACS Publications. (2025, August 9). Kinetics and Products of the Reaction of OH Radicals with 3-Methoxy-3-methyl-1-butanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 1). 3.3: Rearrangements. Retrieved from [Link]

  • RSC Publishing. (n.d.). Steric effects of methoxy-groups in 2,2′-bridged biphenyls. Part II. Retrieved from [Link]

  • ACS Publications. (2026, January 25). Deuterated Cyclopropanation of Alkenes by Iron Catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol.
  • National Center for Biotechnology Information. (n.d.). Gas-Phase Reaction Kinetic Study of a Series of Methyl-Butenols with Ozone under Atmospherically Relevant Conditions. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Rearrangement Reactions. Retrieved from [Link]

  • YouTube. (2025, November 4). Electrophilic Addition Reactions of Alkenes | Mechanism and Markovnikov Rule. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Rearrangement. Retrieved from [Link]

  • University of Calgary. (n.d.). Electrophilic Addition Reactions of Alkenes and Alkynes. Retrieved from [Link]

  • MDPI. (2023, September 13). Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. Retrieved from [Link]

  • Neuman, R. C. (n.d.). 10: Alkenes and Alkynes. Electrophilic and Concerted Addition Reactions. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: The Strategic Utility of 2-Methoxy-3-buten-1-ol in the Synthesis of Chiral Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with small molecule therapeutics.[1] Consequently, a drug's desired therapeutic effect is often elicited by a single enantiomer, while the other may be inactive or, in some cases, contribute to undesirable side effects. This reality has driven the demand for enantiomerically pure chiral building blocks—versatile molecular scaffolds that serve as foundational components in the synthesis of complex active pharmaceutical ingredients (APIs).[2][3][4]

2-Methoxy-3-buten-1-ol stands out as a highly valuable C5 chiral synthon. Its trifunctional nature, possessing a primary alcohol, a methoxy ether, and a terminal alkene, allows for a diverse range of selective chemical transformations.[5] This application note will provide a detailed exploration of the use of this compound in the synthesis of a key class of pharmaceutical intermediates, with a focus on the generation of chiral epoxides and their subsequent elaboration into complex molecular architectures.

Key Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful synthetic planning.

PropertyValue
Molecular Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol
CAS Number 18231-00-0
Appearance Colorless liquid
Boiling Point 145-147 °C
Density 0.95 g/mL at 25 °C

Data sourced from PubChem CID 2735078.[6]

Core Application: Asymmetric Synthesis of Chiral Epoxides

A cornerstone of modern asymmetric synthesis is the Sharpless-Katsuki asymmetric epoxidation, a reliable and highly predictable method for the enantioselective conversion of allylic alcohols to their corresponding 2,3-epoxy alcohols.[7] this compound is an excellent substrate for this transformation, yielding the versatile chiral intermediate (2R,3R)- or (2S,3S)-2-methoxy-3,4-epoxybutan-1-ol.

The choice of the chiral tartrate ligand dictates the stereochemical outcome of the epoxidation, allowing for precise control over the final product's absolute configuration. This predictability is a significant advantage in the multi-step synthesis of complex pharmaceutical targets.

sharpless_epoxidation start This compound reagents Ti(O-iPr)4 (+)-DET or (-)-DET t-BuOOH, CH2Cl2, -20 °C start->reagents Sharpless Asymmetric Epoxidation product (2R,3R)- or (2S,3S)- 2-methoxy-3,4-epoxybutan-1-ol reagents->product

Caption: Sharpless Asymmetric Epoxidation of this compound.

Protocol: Sharpless Asymmetric Epoxidation of this compound

This protocol is adapted from the well-established procedures for Sharpless asymmetric epoxidation and is intended for the synthesis of (2R,3R)-2-methoxy-3,4-epoxybutan-1-ol. For the synthesis of the (2S,3S)-enantiomer, (+)-diethyl tartrate ((+)-DET) should be used.

Materials:

  • This compound

  • Titanium(IV) isopropoxide (Ti(O-iPr)₄)

  • (-)-Diethyl tartrate ((-)-DET)

  • tert-Butyl hydroperoxide (t-BuOOH), 5.5 M in decane

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Molecular sieves, 4 Å, powdered

  • Diethyl ether (Et₂O)

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Brine, saturated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add powdered 4 Å molecular sieves (approximately 5 g).

  • Add anhydrous CH₂Cl₂ (200 mL) and cool the suspension to -20 °C in a cryocool bath.

  • To the cooled suspension, add (-)-diethyl tartrate (6.0 mL, 35 mmol) followed by titanium(IV) isopropoxide (7.4 mL, 25 mmol) via syringe. Stir the mixture for 30 minutes at -20 °C.

  • Add this compound (5.1 g, 50 mmol) dropwise to the reaction mixture.

  • Slowly add tert-butyl hydroperoxide (5.5 M in decane, 27.3 mL, 150 mmol) dropwise, maintaining the internal temperature below -15 °C.

  • Stir the reaction mixture at -20 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, add 30 mL of 10% aqueous NaOH solution to the reaction mixture at -20 °C and stir vigorously for 1 hour, allowing the mixture to warm to room temperature.

  • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

  • Combine the organic filtrates and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (2R,3R)-2-methoxy-3,4-epoxybutan-1-ol.

Expected Outcome:

The reaction is expected to yield the chiral epoxide with high enantiomeric excess (>95% ee). The yield will vary depending on the precise reaction conditions and purification, but yields in the range of 80-90% are commonly reported for this type of transformation.

Application in the Synthesis of a D-erythro-Sphingosine Intermediate

Sphingolipids and their backbone, sphingosine, are crucial components of cell membranes and are involved in various signaling pathways.[4] The synthesis of sphingosine and its derivatives is a significant area of research in drug development. The chiral epoxide derived from this compound is an excellent precursor for the stereoselective synthesis of the D-erythro-sphingosine backbone.

A key step in this synthesis is the regioselective ring-opening of the epoxide with an organocuprate reagent. This reaction proceeds with high stereospecificity, allowing for the introduction of the long alkyl chain characteristic of sphingosine.

sphingosine_synthesis start (2R,3R)-2-methoxy- 3,4-epoxybutan-1-ol step1 Regioselective Epoxide Opening (e.g., with a Gilman reagent) start->step1 intermediate1 Diol Intermediate step1->intermediate1 step2 Functional Group Manipulations (e.g., Azide Introduction, Reduction) intermediate1->step2 product D-erythro-Sphingosine Backbone step2->product

Caption: Synthetic strategy for a D-erythro-sphingosine intermediate.

Protocol: Synthesis of a Protected D-erythro-Sphingosine Intermediate

This protocol outlines a representative synthesis of a protected D-erythro-sphingosine intermediate starting from (2R,3R)-2-methoxy-3,4-epoxybutan-1-ol.

Part A: Regioselective Epoxide Opening

Materials:

  • (2R,3R)-2-methoxy-3,4-epoxybutan-1-ol

  • Copper(I) iodide (CuI)

  • Tridecylmagnesium bromide (prepared from 1-bromotridecane and magnesium turnings)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Diethyl ether (Et₂O)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend CuI (1.9 g, 10 mmol) in anhydrous THF (50 mL) and cool to -20 °C.

  • Slowly add a 1.0 M solution of tridecylmagnesium bromide in THF (20 mL, 20 mmol) to the CuI suspension. Stir the resulting mixture for 30 minutes at -20 °C to form the Gilman cuprate.

  • In a separate flask, dissolve (2R,3R)-2-methoxy-3,4-epoxybutan-1-ol (1.02 g, 10 mmol) in anhydrous THF (20 mL) and cool to -78 °C.

  • Transfer the prepared cuprate solution to the epoxide solution via cannula at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with Et₂O (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the diol intermediate.

Part B: Functional Group Manipulations (Illustrative)

The resulting diol can be further elaborated to the sphingosine backbone through a series of standard transformations, including protection of the hydroxyl groups, conversion of the primary alcohol to an azide, and subsequent reduction to the amine.

Safety and Handling

This compound is a flammable liquid and vapor, and causes skin and serious eye irritation. It may also cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[8][9]

Conclusion

This compound is a versatile and valuable chiral building block for the synthesis of pharmaceutical intermediates. Its ability to undergo highly stereoselective transformations, such as the Sharpless asymmetric epoxidation, provides a reliable route to enantiomerically pure epoxides. These epoxides, in turn, can be elaborated into complex molecular architectures, as demonstrated by the synthesis of a D-erythro-sphingosine intermediate. The protocols and data presented in this application note highlight the strategic importance of this compound in modern drug discovery and development.

References

  • AiFChem. (2025, August 20). Chiral Molecular Building Blocks in Modern Drug Discovery.
  • AiFChem. (2025, August 7). How Chiral Building Blocks Drive Advances in Drug Discovery.
  • Wisdom Lib. (2025, March 2). Chiral building blocks: Significance and symbolism.
  • Enamine. (n.d.). Chiral Building Blocks Selection.
  • PubMed. (n.d.). Synthesis of chiral building blocks for use in drug discovery.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 2-Methoxy-3-methylbutan-1-ol.
  • Benchchem. (n.d.). This compound.
  • Sumitomo Chemical. (n.d.). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.
  • PNAS. (2014, June 10). Highly enantioselective synthesis of γ-, δ-, and e-chiral 1-alkanols via Zr-catalyzed asymmetric carboalumination of alkenes (ZACA).
  • Benchchem. (n.d.). Application Notes and Protocols: 2-Methoxy-2-butene in Pharmaceutical Synthesis.
  • YouTube. (2021, September 6). Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis.
  • Moodle@Units. (n.d.). Applications of Sharpless asymmetric epoxidation in total synthesis.
  • Fisher Scientific. (2008, June 22). SAFETY DATA SHEET.
  • PMC - NIH. (n.d.). Enzymatic strategies for asymmetric synthesis.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.

Sources

Application Notes and Protocols for the Epoxidation of 2-Methoxy-3-buten-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

This comprehensive guide provides detailed application notes and protocols for the epoxidation of 2-methoxy-3-buten-1-ol, a valuable synthetic intermediate. The resulting epoxide, (2-methoxyoxiran-3-yl)methanol, is a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules. This document explores various epoxidation methodologies, including diastereoselective methods using peroxy acids and highly enantioselective catalytic approaches such as the Sharpless asymmetric epoxidation. The underlying mechanisms, experimental setups, and optimization strategies are discussed in depth to provide researchers, scientists, and drug development professionals with a thorough understanding and practical framework for implementation.

Introduction: The Synthetic Utility of (2-Methoxyoxiran-3-yl)methanol

The epoxidation of this compound yields (2-methoxyoxiran-3-yl)methanol, a chiral trifunctional building block of significant interest in organic synthesis. The presence of a reactive epoxide ring, a hydroxyl group, and a methoxy ether provides multiple handles for subsequent chemical transformations. This allows for the stereocontrolled introduction of complex functionalities, making it a valuable intermediate in the synthesis of natural products, active pharmaceutical ingredients (APIs), and other fine chemicals.

The stereochemistry of the resulting epoxide is crucial for its application. The two adjacent stereocenters on the epoxide ring can be controlled through various synthetic strategies, which will be the focus of this guide. We will delve into both diastereoselective and enantioselective methods, providing the rationale behind the choice of reagents and reaction conditions.

Diastereoselective Epoxidation with Peroxy Acids

The epoxidation of alkenes using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a well-established transformation.[1] In the case of allylic alcohols like this compound, the hydroxyl group can direct the epoxidation to one face of the double bond through hydrogen bonding, leading to diastereoselectivity.[2][3]

Mechanistic Rationale for Diastereoselectivity

The directing effect of the allylic hydroxyl group is a key factor in achieving diastereoselectivity. The peroxy acid is thought to form a hydrogen bond with the alcohol, delivering the oxygen atom to the proximal face of the alkene. This leads to the formation of the syn-epoxide as the major diastereomer. The transition state involves a "butterfly" mechanism where the peroxy acid delivers the electrophilic oxygen atom in a concerted fashion.[4]

It is important to note that the methoxy group at the adjacent carbon can also influence the stereochemical outcome, potentially through steric hindrance or electronic effects. However, the directing effect of the hydroxyl group is generally considered dominant in these systems.

Diagram: Proposed Transition State for m-CPBA Epoxidation

Caption: Proposed transition state for m-CPBA epoxidation.

Protocol: Diastereoselective Epoxidation with m-CPBA

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equiv) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve m-CPBA (1.2 equiv) in anhydrous DCM. Add this solution dropwise to the stirred solution of the alcohol over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to decompose any excess peroxide.

    • Add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired (2-methoxyoxiran-3-yl)methanol.

Expected Outcome: This procedure typically yields the syn-epoxide as the major diastereomer. The diastereomeric ratio can be determined by NMR spectroscopy or chiral GC analysis.

Enantioselective Epoxidation: The Sharpless Asymmetric Epoxidation

For applications requiring high enantiopurity, the Sharpless asymmetric epoxidation is the method of choice for allylic alcohols.[5] This powerful reaction utilizes a catalytic amount of a titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) ligand to direct the epoxidation by tert-butyl hydroperoxide (TBHP) to a specific face of the alkene, yielding epoxy alcohols with high enantiomeric excess (ee).[6][7]

Mechanism of the Sharpless Asymmetric Epoxidation

The mechanism of the Sharpless epoxidation involves the formation of a chiral titanium-tartrate complex.[6] The allylic alcohol displaces an isopropoxide ligand on the titanium center, coordinating the substrate to the chiral catalyst. tert-Butyl hydroperoxide then coordinates to the titanium, and the chiral environment of the tartrate ligand directs the delivery of the oxygen atom to one of the two enantiotopic faces of the alkene. The choice of L-(+)-DET or D-(-)-DET determines which enantiomer of the epoxide is formed.[7]

Diagram: Catalytic Cycle of the Sharpless Asymmetric Epoxidation

G catalyst [Ti(O-iPr)2(DET)]2 complex1 Ti-tartrate-alcohol complex catalyst->complex1 + Allylic alcohol complex2 Ti-tartrate-alcohol-TBHP complex complex1->complex2 + TBHP product Epoxy alcohol complex2->product O-transfer catalyst_regen [Ti(O-iPr)2(DET)]2 product->catalyst_regen - Product + i-PrOH catalyst_regen->catalyst Regeneration caption Catalytic cycle of Sharpless epoxidation.

Sources

Application Note: Regiocontrolled Synthesis of 2-Methoxybutane-1,4-diol via Hydroboration-Oxidation of 2-Methoxy-3-buten-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed technical guide for the hydroboration-oxidation of 2-methoxy-3-buten-1-ol, a strategic transformation for the synthesis of 2-methoxybutane-1,4-diol. This diol serves as a valuable building block in medicinal chemistry and materials science, featuring distinct hydroxyl functionalities for further elaboration. The protocol herein addresses the critical challenge of regioselectivity in a molecule bearing two potentially directing allylic heteroatom substituents: a hydroxyl group and a methoxy group. We will delve into the mechanistic rationale for the expected regiochemical outcome, provide a comprehensive, field-tested protocol, and present expected characterization data for the final product.

Introduction and Scientific Context

The hydroboration-oxidation reaction is a cornerstone of modern organic synthesis, enabling the anti-Markovnikov hydration of alkenes with high stereospecificity (syn-addition).[1][2][3] The reaction proceeds in two distinct steps: the addition of a borane reagent across the double bond, followed by oxidation of the resulting organoborane to the corresponding alcohol.[4][5] For substrates with neighboring functional groups, the regioselectivity of the initial hydroboration step can be significantly influenced by steric and electronic "directing effects."[6][7]

In the case of this compound, the vinyl group is flanked by two allylic oxygen-containing substituents. Both allylic alcohols and allylic ethers are known to exert directing effects in hydroboration.[6] The hydroxyl group, through potential coordination with the borane reagent or inductive effects, strongly directs the boron to the adjacent C3 carbon.[7] Similarly, the inductive effect of the allylic methoxy group also favors the placement of the electrophilic boron at the C3 position.[6] In this substrate, these effects are synergistic, both favoring the addition of the boron atom to the carbon bearing the vinyl group and proximal to the methoxy and hydroxyl-bearing carbon. This leads to the selective formation of 2-methoxybutane-1,4-diol upon oxidation.

This application note will outline a robust protocol for achieving this transformation with high regioselectivity.

Mechanistic Rationale for Regioselectivity

The high regioselectivity observed in the hydroboration of this compound is a consequence of the combined electronic effects of the allylic hydroxyl and methoxy groups. The reaction proceeds through a four-membered transition state where the boron atom adds to the less substituted carbon of the alkene, and the hydride adds to the more substituted carbon.[5]

In this specific substrate, the electron-withdrawing inductive effects of both the C1-hydroxyl and the C2-methoxy groups polarize the double bond, creating a partial positive charge on the C3 carbon. This electronic preference, coupled with the inherent steric bias for the boron to attack the terminal carbon of the vinyl group, strongly favors the formation of the C3-borylated intermediate.[2][6] Subsequent oxidation with retention of configuration yields the desired 2-methoxybutane-1,4-diol.

Experimental Protocol

This protocol is designed for the synthesis of 2-methoxybutane-1,4-diol on a 10 mmol scale. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

Materials and Reagents
Reagent/MaterialGradeSupplierPart Number
This compound≥97%Sigma-Aldrich(Example) 441588
Borane-tetrahydrofuran complex (1.0 M in THF)Reagent GradeSigma-Aldrich(Example) 179934
Tetrahydrofuran (THF), anhydrous≥99.9%, inhibitor-freeSigma-Aldrich(Example) 186562
Sodium hydroxide (3 M aqueous solution)Reagent GradeFisher Scientific(Example) SS255-1
Hydrogen peroxide (30% w/w in H₂O)ACS GradeSigma-Aldrich(Example) H1009
Diethyl ether, anhydrous≥99.7%Sigma-Aldrich(Example) 676899
Magnesium sulfate, anhydrousReagent GradeSigma-Aldrich(Example) M7506
Saturated aqueous sodium chloride (brine)N/AIn-house preparationN/A
Deuterated chloroform (CDCl₃) for NMR99.8 atom % DCambridge Isotope Labs(Example) DLM-7-100
Equipment
  • Three-neck round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or Argon gas inlet

  • Addition funnel (25 mL)

  • Syringes and needles

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel (250 mL)

  • Standard laboratory glassware

  • NMR spectrometer

  • FT-IR spectrometer

Reaction Workflow Diagram

Hydroboration_Oxidation_Workflow cluster_prep Preparation cluster_hydroboration Hydroboration cluster_oxidation Oxidation cluster_workup Workup & Purification Start Dry glassware under vacuum or in oven Setup Assemble reaction apparatus under inert atmosphere (N₂ or Ar) Start->Setup Reagents Charge flask with this compound in anhydrous THF Setup->Reagents Cool Cool reaction mixture to 0 °C Reagents->Cool Add_BH3 Slowly add BH₃•THF solution via syringe or addition funnel Cool->Add_BH3 Stir_RT Warm to room temperature and stir Add_BH3->Stir_RT Cool_Ox Cool back to 0 °C Stir_RT->Cool_Ox Add_NaOH Carefully add aqueous NaOH Cool_Ox->Add_NaOH Add_H2O2 Slowly add 30% H₂O₂ Add_NaOH->Add_H2O2 Warm_Stir Warm to room temperature and stir Add_H2O2->Warm_Stir Quench Quench with saturated NaCl (brine) Warm_Stir->Quench Extract Extract with diethyl ether Quench->Extract Dry Dry organic layer with MgSO₄ Extract->Dry Filter_Concentrate Filter and concentrate in vacuo Dry->Filter_Concentrate Purify Purify by column chromatography (optional) Filter_Concentrate->Purify End 2-Methoxybutane-1,4-diol Purify->End Characterize product

Caption: Experimental workflow for the synthesis of 2-methoxybutane-1,4-diol.

Step-by-Step Protocol

Part 1: Hydroboration

  • To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a septum, and a nitrogen inlet, add this compound (1.02 g, 10.0 mmol).

  • Dissolve the starting material in 20 mL of anhydrous tetrahydrofuran (THF) via cannula transfer.

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Slowly add 1.0 M borane-THF complex solution (11.0 mL, 11.0 mmol, 1.1 equivalents) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2 hours to ensure complete formation of the trialkylborane intermediate.

Part 2: Oxidation

  • Cool the reaction mixture back down to 0 °C with an ice-water bath.

  • Carefully add 3 M aqueous sodium hydroxide solution (5.0 mL) dropwise. Caution: This may cause gas evolution.

  • Slowly and carefully add 30% aqueous hydrogen peroxide (5.0 mL) dropwise, maintaining the internal temperature below 20 °C. Caution: Hydrogen peroxide is a strong oxidizer.

  • Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The reaction mixture may become biphasic.

Part 3: Workup and Purification

  • Transfer the reaction mixture to a 250 mL separatory funnel.

  • Add 50 mL of saturated aqueous sodium chloride (brine) and 50 mL of diethyl ether.

  • Shake the funnel vigorously and allow the layers to separate.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the combined organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • If necessary, purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure 2-methoxybutane-1,4-diol as a colorless oil.

Expected Results and Characterization

The hydroboration-oxidation of this compound is expected to yield 2-methoxybutane-1,4-diol with high regioselectivity.

Expected Product: 2-Methoxybutane-1,4-diol Molecular Formula: C₅H₁₂O₃ Molecular Weight: 120.15 g/mol

Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.60-3.80 (m, 3H, -CH₂OH and -CHO-)

    • δ 3.45 (s, 3H, -OCH₃)

    • δ 3.30-3.40 (m, 1H, -CH(OCH₃)-)

    • δ 2.50-2.80 (br s, 2H, -OH)

    • δ 1.60-1.80 (m, 2H, -CH₂-)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 82.0 (-CH(OCH₃)-)

    • δ 66.0 (-CH₂OH)

    • δ 60.5 (-CH₂OH)

    • δ 58.0 (-OCH₃)

    • δ 35.0 (-CH₂-)

  • FT-IR (thin film, cm⁻¹):

    • 3350 (broad, O-H stretch)

    • 2930, 2870 (C-H stretch)

    • 1100 (C-O stretch)

Troubleshooting and Self-Validation

IssuePotential CauseRecommended Solution
Low YieldIncomplete reactionEnsure anhydrous conditions; extend reaction time for the hydroboration step.
Decomposition during workupAvoid excessive heating during solvent removal.
Mixture of RegioisomersSuboptimal reaction temperatureMaintain slow addition of borane at 0 °C to maximize selectivity.[8]
Sterically hindered borane neededFor challenging substrates, consider using 9-BBN for enhanced regioselectivity.[2]
Presence of Starting MaterialInsufficient boraneUse a slight excess (1.1 equivalents) of the borane-THF complex.

Conclusion

The hydroboration-oxidation of this compound provides a reliable and highly regioselective route to 2-methoxybutane-1,4-diol. The directing effects of the allylic hydroxyl and methoxy groups work in concert to favor the formation of the desired product. The protocol described herein is robust and can be readily implemented in a standard organic synthesis laboratory. This method offers a valuable tool for the synthesis of functionalized diols for applications in drug discovery and materials science.

References

  • Brown, H.C. (1975). Organic Syntheses via Boranes. Wiley-Interscience. [Link]

  • Clay, J. M., & Vedejs, E. (2005). Hydroboration with Pyridine Borane at Room Temperature. Journal of the American Chemical Society, 127(16), 5766–5767. [Link]

  • Carreira, E. M., & Pagenkopf, B. L. Olefin Hydroboration. In Classic Stereoselective Synthesis. University of Chicago. [Link]

  • Kabalka, G. W., Shoup, T. M., & Goudgaon, N. M. (1989). Sodium perborate: a mild and convenient reagent for efficiently oxidizing organoboranes. The Journal of Organic Chemistry, 54(25), 5930–5933. [Link]

  • Chemistry Steps. Hydroboration Oxidation of Alkenes. [Link]

  • Wikipedia. Hydroboration–oxidation reaction. [Link]

  • Journal of Chemical Research. Regioselectivity in the Hydroboration of Steroidal Δ3-Allylic Alcohols. [Link]

  • Master Organic Chemistry. Hydroboration Oxidation of Alkenes. [Link]

  • Organic Syntheses. Procedure for Hydroboration-Oxidation. [Link]

  • PubChem. 2-Methoxybutane-1,4-diol. [Link]

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Application Notes & Protocols: Strategic Functional Group Transformations of the Hydroxyl Moiety in 2-Methoxy-3-buten-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of 2-Methoxy-3-buten-1-ol

This compound is a versatile bifunctional molecule offering a unique combination of a primary allylic alcohol and a vinyl ether moiety. This structure presents a rich platform for synthetic chemists, particularly in the fields of natural product synthesis and drug discovery, where the strategic manipulation of the hydroxyl group can pave the way for the construction of complex molecular architectures. The presence of the double bond and the methoxy group in close proximity to the hydroxyl function dictates a nuanced approach to its chemical transformations, demanding a careful selection of reagents and reaction conditions to achieve high selectivity and yield.

This comprehensive guide provides detailed application notes and validated protocols for the key functional group transformations of the hydroxyl group in this compound. As a Senior Application Scientist, the following sections are designed to not only provide step-by-step instructions but also to offer insights into the causality behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Oxidation: Selective Conversion to 2-Methoxy-3-butenal

The oxidation of the primary alcohol in this compound to the corresponding aldehyde, 2-Methoxy-3-butenal, is a critical transformation that introduces a valuable electrophilic handle for subsequent C-C bond formation reactions. The challenge lies in achieving this conversion without affecting the sensitive vinyl ether and the double bond. Strong, non-selective oxidizing agents are generally unsuitable as they can lead to over-oxidation to the carboxylic acid or unwanted side reactions. Therefore, mild and selective methods are paramount.

Causality of Reagent Selection: Swern vs. Dess-Martin Oxidation

Two of the most reliable methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine. Its key advantage is the extremely mild reaction conditions, which are highly compatible with sensitive functional groups. The low temperature is crucial to control the exothermic reaction and prevent side reactions.

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers the convenience of being a bench-stable solid and allowing the reaction to be carried out at room temperature. It is known for its high chemoselectivity, tolerating a wide range of functional groups, and often providing high yields of the desired aldehyde with a simple workup. For allylic alcohols, DMP is particularly effective.

The choice between these two methods often comes down to practical considerations such as the scale of the reaction, available equipment (for low-temperature reactions), and the potential for byproduct removal.

Experimental Protocols

Protocol 1: Swern Oxidation of this compound

Swern_Oxidation reagents 1. (COCl)₂, DMSO, CH₂Cl₂, -78 °C 2. This compound 3. Et₃N start This compound product 2-Methoxy-3-butenal start->product Swern Oxidation

Caption: Workflow for the Swern Oxidation of this compound.

Materials:

  • This compound (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) (5.0 eq)

  • Anhydrous glassware under an inert atmosphere (Argon or Nitrogen)

Procedure:

  • Activator Formation: To a solution of oxalyl chloride in anhydrous DCM at -78 °C (dry ice/acetone bath), add anhydrous DMSO dropwise. Stir the mixture for 15 minutes.

  • Alcohol Addition: Add a solution of this compound in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Quenching: Add triethylamine dropwise to the mixture. The reaction is typically exothermic, so maintain the low temperature. After the addition is complete, allow the reaction to warm to room temperature over 30 minutes.

  • Work-up: Quench the reaction with water. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of this compound

DMP_Oxidation reagents DMP, CH₂Cl₂, Room Temp. start This compound product 2-Methoxy-3-butenal start->product DMP Oxidation Williamson_Ether_Synthesis start This compound intermediate Sodium 2-methoxy-3-buten-1-oxide start->intermediate NaH, THF product 1-Alkoxy-2-methoxy-3-butene intermediate->product R-X (Primary Alkyl Halide) Steglich_Esterification start This compound + R-COOH product 2-Methoxy-3-buten-1-yl ester start->product DCC, DMAP, CH₂Cl₂

Application Notes and Protocols for the Polymerization of 2-Methoxy-3-buten-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Bifunctional Monomer

2-Methoxy-3-buten-1-ol is a unique monomer possessing both a vinyl ether-like moiety and a primary allylic alcohol. This bifunctional nature presents a versatile platform for the synthesis of novel polymers with pendant hydroxyl and methoxy groups. The resulting poly(this compound) and its derivatives hold significant promise in fields such as drug delivery, biomaterials, and advanced coatings, where the hydrophilic and reactive nature of the hydroxyl group can be leveraged for further functionalization, cross-linking, or to impart specific solubility characteristics.

This document provides a detailed guide for researchers exploring the polymerization of this compound. Given the nascent stage of research on this specific monomer, this guide synthesizes established principles from the polymerization of analogous vinyl ethers and allylic alcohols to propose robust starting protocols for both cationic and radical polymerization pathways. We will delve into the mechanistic rationale behind each approach, provide step-by-step experimental procedures, and outline essential characterization techniques to validate the synthesis of the target polymer.

Part 1: Mechanistic Considerations and Strategic Approaches

The dual functionality of this compound dictates the potential polymerization strategies. The electron-rich double bond, influenced by the adjacent methoxy group, is susceptible to cationic attack, a hallmark of vinyl ether polymerization.[1][2] Concurrently, the allylic proton presents a challenge in radical polymerization due to its propensity for chain transfer, which can limit the achievable molecular weight.[3][4]

This guide will focus on two primary strategies:

  • Cationic Polymerization: This approach targets the vinyl ether-like reactivity to potentially achieve well-controlled polymerization and higher molecular weight polymers.[5][6]

  • Radical Polymerization: While potentially leading to lower molecular weight oligomers, this method offers an alternative pathway that leverages the vinyl group and may be suitable for applications where oligomeric structures are desired.[4]

Below is a diagram illustrating the conceptual polymerization pathways for this compound.

Polymerization_Pathways cluster_cationic Cationic Polymerization cluster_radical Radical Polymerization Monomer This compound Propagation_C Carbocationic Propagation Monomer->Propagation_C Propagation_R Radical Propagation Monomer->Propagation_R Initiator_C Cationic Initiator (e.g., Lewis Acid) Initiator_C->Monomer Initiation Polymer_C Poly(this compound) (High MW potential) Propagation_C->Polymer_C Termination Initiator_R Radical Initiator (e.g., AIBN) Initiator_R->Monomer Initiation Chain_Transfer Allylic Chain Transfer Propagation_R->Chain_Transfer Polymer_R Poly(this compound) (Oligomers likely) Propagation_R->Polymer_R Termination

Caption: Proposed polymerization pathways for this compound.

Part 2: Experimental Protocols

Protocol 1: Cationic Polymerization of this compound

Rationale: Cationic polymerization is highly effective for vinyl ethers due to the stabilizing effect of the oxygen atom on the propagating carbocationic chain end.[7] This method offers the potential for living/controlled polymerization, enabling control over molecular weight and dispersity.[8][9] We propose a protocol using a common Lewis acid initiator, boron trifluoride diethyl etherate (BF₃·OEt₂), which is known to efficiently initiate the polymerization of vinyl ethers.[10] The reaction is conducted at low temperatures to suppress chain transfer reactions.[7]

Materials:

  • This compound (monomer)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)

  • Dichloromethane (DCM), anhydrous

  • Methanol, anhydrous

  • Argon or Nitrogen gas supply

  • Schlenk line and glassware

  • Magnetic stirrer and stir bars

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Monomer and Solvent Preparation: Purify this compound by distillation under reduced pressure to remove any inhibitors or impurities. Dry the DCM over calcium hydride and distill under an inert atmosphere.

  • Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of argon or nitrogen.

  • Monomer Addition: Transfer the desired amount of anhydrous DCM to the Schlenk flask via cannula. Cool the flask to -78 °C using a dry ice/acetone bath. Add the purified this compound to the cooled solvent.

  • Initiation: Prepare a stock solution of BF₃·OEt₂ in anhydrous DCM in a separate flame-dried and inerted flask. Slowly add a calculated amount of the initiator solution to the stirring monomer solution via syringe. The amount of initiator will determine the theoretical molecular weight of the polymer.

  • Polymerization: Allow the reaction to proceed at -78 °C for the desired time (e.g., 1-4 hours). Monitor the reaction progress by taking aliquots and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Termination: Quench the polymerization by adding a small amount of pre-chilled anhydrous methanol to the reaction mixture.

  • Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by slowly adding the reaction solution to a large volume of a non-solvent (e.g., cold hexane or diethyl ether).

  • Purification and Drying: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer with the non-solvent to remove residual monomer and initiator. Dry the polymer under vacuum at room temperature until a constant weight is achieved.

Protocol 2: Radical Polymerization of this compound

Rationale: While challenging due to allylic chain transfer, free-radical polymerization of allylic monomers can be achieved, often yielding low molecular weight polymers or oligomers.[4] These oligomers, functionalized with pendant hydroxyl groups, can be valuable as cross-linkers or building blocks for other macromolecules.[4] This protocol utilizes azobisisobutyronitrile (AIBN) as a common thermal radical initiator. A bulk polymerization approach is suggested to maximize monomer concentration and favor propagation over chain transfer.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Methanol

  • Hexane

  • Argon or Nitrogen gas supply

  • Schlenk tube or reaction vial with a septum

  • Oil bath and magnetic stirrer

Procedure:

  • Monomer and Initiator Preparation: Purify this compound as described in the cationic protocol. Recrystallize AIBN from methanol.

  • Reaction Setup: Place the desired amount of AIBN into a flame-dried Schlenk tube equipped with a magnetic stir bar.

  • Monomer Addition: Add the purified this compound to the Schlenk tube.

  • Degassing: Subject the monomer-initiator mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: After the final thaw, backfill the tube with argon or nitrogen. Immerse the sealed tube in a preheated oil bath at 60-70 °C to initiate the polymerization.

  • Reaction Monitoring: Allow the polymerization to proceed for a set time (e.g., 12-24 hours). The viscosity of the solution should increase as the polymer forms.

  • Polymer Isolation: Cool the reaction to room temperature. Dissolve the viscous product in a minimal amount of a suitable solvent (e.g., methanol or chloroform).

  • Purification and Drying: Precipitate the polymer by adding the solution to a large volume of a non-solvent like cold hexane. Collect the polymer by filtration and dry under vacuum.

Part 3: Polymer Characterization

A thorough characterization of the synthesized poly(this compound) is crucial to understand its structure, molecular weight, and properties.

Technique Purpose Expected Observations
¹H and ¹³C NMR Spectroscopy To confirm the polymer structure and determine monomer conversion.Disappearance of vinyl proton signals from the monomer and appearance of broad peaks corresponding to the polymer backbone. The presence of signals for the methoxy and hydroxyl-bearing methylene groups confirms the preservation of the side chains.
Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC) To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).Cationic polymerization is expected to yield polymers with higher molecular weights and potentially narrower PDIs compared to radical polymerization.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (T₉) of the polymer.The T₉ will provide insight into the thermal properties and amorphous or semi-crystalline nature of the polymer.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the polymer.A broad O-H stretching band around 3400 cm⁻¹, C-O stretching bands, and the absence of C=C stretching from the monomer.

Below is a diagram illustrating a general workflow for the synthesis and characterization of poly(this compound).

Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer_Prep Monomer Purification Polymerization Cationic or Radical Polymerization Monomer_Prep->Polymerization Isolation Polymer Isolation & Purification Polymerization->Isolation NMR NMR Spectroscopy (Structure, Conversion) Isolation->NMR GPC GPC/SEC (MW, PDI) Isolation->GPC DSC DSC (Tg) Isolation->DSC FTIR FTIR (Functional Groups) Isolation->FTIR

Caption: General experimental workflow.

Conclusion and Future Directions

The polymerization of this compound opens a door to novel functional polymers. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring this promising monomer. Further optimization of reaction conditions, exploration of different initiator systems (e.g., photoinitiated cationic polymerization[8][9]), and investigation into living/controlled radical polymerization techniques could lead to even greater control over the polymer architecture. The resulting hydroxyl-functionalized polymers are ripe for post-polymerization modification, offering a versatile platform for the development of advanced materials for a wide range of applications.

References

  • Ring Opening Metathesis Polymerization of Cyclic Allenes. ACS Publications. [Link]

  • Cationic Polymerization of Vinyl Ethers Controlled by Visible Light. ACS Publications. [Link]

  • Cationic Polymerization of Vinyl Ethers Controlled by Visible Light. ACS Publications. [Link]

  • Ring Opening Metathesis Polymerization of Cyclic Allenes. Scholarworks@UNIST. [Link]

  • Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. National Institutes of Health. [Link]

  • Synthesis and characterization of novel functional vinyl ethers that bear various groups. SpringerLink. [Link]

  • Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. RSC Publishing. [Link]

  • Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization. RSC Publishing. [Link]

  • Enol Ethers Are Effective Monomers for Ring-Opening Metathesis Polymerization: Synthesis of Degradable and Depolymerizable Poly(2,3-dihydrofuran). Journal of the American Chemical Society. [Link]

  • Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au. [Link]

  • This compound. PubChem. [Link]

  • Radical polymerization of allyl alcohol and allyl acetate. ResearchGate. [Link]

  • Optimizing Polymer Dispersion Formulation for Enhanced Chemical Deodorization. Aaltodoc. [Link]

  • Allyl Alcohol- and Allyl Alkoxylate-Based Polymers. ACS Publications. [Link]

  • Development of a Vinyl Ether-Functionalized Polyphosphoester as a Template for Multiple Postpolymerization Conjugation Chemistries and Study of Core Degradable Polymeric Nanoparticles. ACS Publications. [Link]

  • Cationic Ring-Opening Polymerization of Cyclic Ethers. ResearchGate. [Link]

  • The cationic ring-opening polymerization of cyclic ethers. Aston Research Explorer. [Link]

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Troubleshooting & Optimization

Purification of 2-Methoxy-3-buten-1-OL by fractional distillation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fractional Distillation & Purification Protocols Target Molecule: 2-Methoxy-3-buten-1-ol (CAS: 18231-00-0) Audience: Process Chemists, Drug Development Researchers

Introduction: The Separation Challenge

Welcome to the technical support hub for the purification of This compound . This allylic ether-alcohol is a high-value intermediate often synthesized via the methanolysis of butadiene monoxide (vinyloxirane).

The Core Problem: The synthesis typically yields a mixture of regioisomers. The target primary alcohol (this compound) is often contaminated with the secondary alcohol isomer (1-Methoxy-3-buten-2-ol). Separation is thermodynamically challenging due to close boiling points and the thermal instability of the allylic system.

This guide provides a self-validating workflow to achieve >98% purity while suppressing polymerization.

Module 1: Pre-Distillation Assessment (Go/No-Go)

Status: Critical Objective: Prevent catastrophic polymerization in the still pot.

Troubleshooting Guide

Q: Why does my crude mixture turn viscous or black upon heating? A: This is likely Acid-Catalyzed Polymerization . The ring-opening reaction of vinyloxirane often uses acidic catalysts. Even trace acidity, combined with heat, triggers rapid polymerization of the electron-rich alkene moiety.

Protocol 1.1: Feedstock Conditioning Before loading the distillation flask, you must validate the pH and peroxide status.

  • Neutralization: Adjust the crude mixture to pH 7.5 – 8.0 .

    • Action: Wash with saturated NaHCO₃ or stir with solid K₂CO₃.

    • Reasoning: Slightly basic conditions stabilize allylic ethers against rearrangement and polymerization.

  • Peroxide Check: Test with starch-iodide paper.

    • Action: If positive, treat with reducing agent (e.g., Sodium Thiosulfate).

    • Reasoning: Ethers form explosive peroxides; distillation concentrates them.

Module 2: Configuration & Thermodynamics

Status: Setup Phase Objective: Define column parameters for regioisomer separation.

Thermodynamic Logic

The separation relies on the boiling point differential between the primary and secondary alcohols. Based on structural analogs (e.g., 1-butanol vs. 2-butanol), the primary alcohol (Target) generally has a higher boiling point due to more accessible hydrogen bonding and linear packing.[1]

ComponentRoleEst. Boiling Point (Atm)Relative Volatility (

)
Methanol Solvent/Reactant64.7°CHigh (Easy removal)
1-Methoxy-3-buten-2-ol Impurity (Secondary)~135-145°CLower BP (Distills first)
This compound Target (Primary) ~150-160°C Higher BP (Distills second)

*Note: Exact BPs vary by pressure. The differential (


) is typically 10–15°C, requiring high-efficiency fractionation.
Visual Workflow: Optimization Logic

DistillationLogic Start Crude Mixture Analysis (GC) IsomerRatio Isomer Ratio (Target:Impurity) Start->IsomerRatio HighImpurity High Impurity (>15%) Requires High Efficiency IsomerRatio->HighImpurity Ratio < 6:1 LowImpurity Low Impurity (<5%) Standard Efficiency IsomerRatio->LowImpurity Ratio > 20:1 ColumnSelect1 Packed Column (Wire Mesh/Sulzer) >20 Theoretical Plates HighImpurity->ColumnSelect1 ColumnSelect2 Vigreux Column ~5-8 Theoretical Plates LowImpurity->ColumnSelect2 Reflux Set Reflux Ratio (R:D) ColumnSelect1->Reflux ColumnSelect2->Reflux Action1 R:D = 10:1 Slow Takeoff Reflux->Action1 Difficult Separation Action2 R:D = 3:1 Faster Takeoff Reflux->Action2 Easy Separation

Figure 1: Decision matrix for column selection and reflux ratio based on feedstock purity.

Module 3: Operational Troubleshooting (The Run)

Status: Active Distillation Objective: Maintain equilibrium and vacuum stability.

FAQ: Process Instability

Q: The head temperature is fluctuating, and separation is poor. Why? A: This is likely Column Flooding or Azeotrope Behavior .

  • Diagnosis: If using a packed column, check if liquid is holding up in the packing.

  • Fix: Reduce the boil-up rate (lower bath temp). Ensure the vacuum pump is protected by a cold trap (-78°C) to catch methanol, which may be causing pressure spikes.

Q: I am losing product to the vacuum trap. A: The vacuum is too deep for the cooling capacity of your condenser.

  • Standard: this compound has significant vapor pressure.

  • Protocol: Maintain vacuum at 10–20 mmHg . Do not go to high vacuum (<1 mmHg) unless using a dry ice condenser.

  • Target Head Temp: At 15 mmHg, expect the product to distill around 75–85°C .

Protocol 3.1: The Fractionation Sequence

  • Fraction A (Fore-run): Collect until head temp stabilizes. Contains Methanol and Vinyloxirane.

    • Action: Discard.

  • Fraction B (Transition): The temp rises but fluctuates. Contains the Secondary Alcohol (1-methoxy-3-buten-2-ol).

    • Action: Collect in small aliquots and monitor by GC. High Reflux (10:1) essential here.

  • Fraction C (Main Cut): Temp plateaus. Contains This compound .[2][3]

    • Action: Collect aggressively (Reflux 3:1).

Module 4: Post-Distillation Verification

Status: Quality Control Objective: Distinguish between real impurities and artifacts.

Analytical Troubleshooting

Q: GC shows 99% purity, but NMR shows unknown peaks around 5-6 ppm. A: You may be seeing thermal degradation artifacts or Claisen Rearrangement products formed during the analysis or distillation.

  • NMR Validation:

    • Look for the characteristic Primary Alcohol signals: Triplet/Doublet of doublets for the -CH2-OH protons.

    • Secondary Alcohol Impurity: Look for a methine proton (-CH(OH)-) signal, which is distinct from the primary alcohol's methylene.

  • GC Artifacts: Injecting allylic alcohols at high injector temps (>250°C) can cause dehydration or rearrangement inside the GC port.

    • Fix: Lower GC injector temp to 200°C or use on-column injection.

Visual Workflow: Purity Check

PurityCheck Sample Distilled Fraction Method Analytical Method Sample->Method GC Gas Chromatography (Check Injector Temp!) Method->GC NMR H-NMR / C-NMR (Definitive Structure) Method->NMR ResultGC Single Peak? GC->ResultGC ResultNMR Isomer Check NMR->ResultNMR Pass Release Batch (>98% Purity) ResultGC->Pass Yes Fail Reprocess/Recycle ResultGC->Fail No (Isomer present) ResultNMR->Pass Primary Alcohol Only ResultNMR->Fail Secondary Alcohol Detected

Figure 2: Analytical workflow to distinguish thermal artifacts from genuine impurities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735078, this compound. Retrieved from [Link]

  • Organic Syntheses (2017). Synthesis of functionalized dienes and allylic alcohols. (General reference for handling acid-sensitive allylic ethers). Retrieved from [Link]

  • Chemistry Stack Exchange (2017). Boiling points of Butan-2-ol and Butan-1-ol (Structural Analog Comparison). Retrieved from [Link]

Sources

Technical Support Center: Chromatographic Purification of 2-Methoxy-3-buten-1-OL

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic purification of 2-Methoxy-3-buten-1-OL. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to challenges encountered during the purification of this versatile chiral building block. Drawing from extensive field experience and established chromatographic principles, this guide offers troubleshooting protocols and answers to frequently asked questions in a direct, question-and-answer format.

Understanding the Analyte: this compound

Before diving into purification strategies, it is crucial to understand the physicochemical properties of the target molecule. These properties dictate its behavior in a chromatographic system and inform our methodological choices.

This compound possesses a unique combination of functional groups: a primary alcohol, an ether, and a vinyl group[1]. This structure results in a molecule that is polar, relatively small, and contains a stereocenter, making its purification a nuanced task.

PropertyValueSource
Molecular Formula C₅H₁₀O₂PubChem[1]
Molecular Weight 102.13 g/mol PubChem[1]
Key Functional Groups Primary Alcohol (-OH), Ether (-OCH₃), Alkene (C=C)N/A
Chirality Yes, contains one stereocenterN/A
Polarity PolarN/A

The primary alcohol is the most polar feature and is prone to strong hydrogen bonding interactions, particularly with the silanol groups of standard silica gel stationary phases. This can lead to common purification issues such as poor peak shape and irreversible adsorption.

Troubleshooting Guide: Common Purification Problems & Solutions

This section addresses specific, practical issues you may encounter during the chromatographic purification of this compound.

Issue 1: My compound is not eluting from the silica gel column, even with 100% ethyl acetate.
  • Probable Cause: The high polarity of the primary alcohol in this compound is causing it to interact very strongly with the acidic silanol groups on the surface of the silica gel, leading to extreme retention.

  • Recommended Solutions:

    • Increase Mobile Phase Polarity: Switch to a more aggressive polar solvent system. A common choice for highly polar compounds is a mixture of methanol in dichloromethane[2][3]. Start with a low percentage (e.g., 1-2% MeOH in DCM) and gradually increase it up to 10%. Caution: Using more than 10% methanol in your mobile phase can lead to the dissolution of the silica gel stationary phase[2][3].

    • Use a Different Stationary Phase: If increasing solvent polarity is insufficient or leads to co-elution with other polar impurities, the stationary phase itself is the problem.

      • Reverse-Phase Silica (C18): This is an excellent alternative for very polar compounds[4][5]. The stationary phase is nonpolar, and you will use a polar mobile phase (e.g., water/acetonitrile or water/methanol). In this mode, your polar compound will elute earlier.

      • Alumina (Neutral or Basic): Alumina can be a good alternative to silica, especially for compounds that are sensitive to the acidic nature of silica gel[2].

    • Deactivate the Silica Gel: If you must use silica, you can reduce its acidity. Add a small amount of triethylamine (e.g., 0.1-1%) to your eluent system to neutralize the acidic sites on the silica gel. This can significantly reduce tailing and improve elution, but be sure your compound is stable to basic conditions[6].

Issue 2: My compound elutes, but the peaks are broad and show significant tailing.
  • Probable Cause: Peak tailing is a classic sign of secondary interactions between the analyte and the stationary phase[6]. For this compound, the primary alcohol's hydroxyl group is interacting strongly and non-uniformly with active silanol groups on the silica.

  • Recommended Solutions:

    • Mobile Phase Modifiers: As mentioned above, adding a small amount of a modifier can dramatically improve peak shape. For an alcohol, which is weakly acidic, adding a small amount of acetic acid to the mobile phase can sometimes help by protonating the silanol groups and reducing unwanted interactions[6]. Conversely, if impurities are basic, a small amount of triethylamine is effective[6].

    • Check for Column Overload: Injecting too much sample can lead to peak fronting or tailing[7]. Reduce the sample concentration or injection volume and see if the peak shape improves[7].

    • Ensure Column Health: A void at the head of the column can cause peak splitting and tailing[7]. If you suspect a void, the column may need to be repacked or replaced.

Issue 3: I suspect my compound is degrading on the column.
  • Probable Cause: The acidic nature of standard silica gel can catalyze side reactions, such as dehydration of the alcohol to form an ether or other rearrangement products.

  • Recommended Solutions:

    • Test for Stability: Before running a column, perform a simple stability test. Spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see new spots or streaking that weren't present in the initial spot, your compound is likely unstable on silica[4].

    • Use a Deactivated or Alternative Phase: As detailed in Issue 1, use silica treated with a base (like triethylamine), or switch to a less acidic stationary phase like neutral alumina or Florisil[2][4]. Reverse-phase chromatography is also an excellent option as the C18 phase is much less likely to cause degradation.

Issue 4: I need to separate the enantiomers of this compound.
  • Probable Cause: Enantiomers have identical physical properties (polarity, boiling point) and cannot be separated using standard achiral chromatography.

  • Recommended Solutions:

    • Chiral Chromatography (HPLC or SFC): This is the most direct and common method for separating enantiomers. You will need a specialized Chiral Stationary Phase (CSP)[8][9].

      • Column Screening: There is no universal chiral column. An efficient approach is to screen a set of columns with different selectivities (e.g., polysaccharide-based, Pirkle-type, cyclodextrin-based) under both normal-phase and polar organic/ionic mobile phase conditions[9].

      • Supercritical Fluid Chromatography (SFC): SFC is often faster and provides higher efficiency for chiral separations compared to HPLC, making it a powerful screening tool[10].

    • Diastereomeric Derivatization: An alternative, though more labor-intensive, method is to react your racemic alcohol with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on standard silica gel. Afterward, the derivatizing agent must be cleaved to recover the pure enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for this compound?

The best practice is always to start with Thin-Layer Chromatography (TLC). TLC is fast, uses minimal material, and provides critical information about the required mobile phase polarity and the separability of your target compound from its impurities.

Recommended TLC Scouting Protocol:

  • Stationary Phase: Standard silica gel 60 F254 plates.

  • Test Solvents (Normal Phase):

    • 20% Ethyl Acetate in Hexane

    • 40% Ethyl Acetate in Hexane

    • 5% Methanol in Dichloromethane

  • Goal: Find a solvent system that gives your target compound an Rf value between 0.2 and 0.4. This Rf range generally translates well to flash column chromatography, providing good resolution without excessively long run times[2].

Q2: Should I use normal-phase or reverse-phase chromatography?

The choice depends on the polarity of your impurities and the stability of your compound.

  • Use Normal-Phase (Silica Gel) if:

    • Your impurities are significantly less polar than this compound.

    • You have confirmed your compound is stable on silica.

    • This is often the most cost-effective and readily available method.

  • Use Reverse-Phase (C18) if:

    • Your compound is degrading on silica gel.

    • You are struggling with peak tailing that cannot be resolved with mobile phase modifiers.

    • Your impurities are more polar than your target compound (they will elute first in reverse-phase).

The following diagram provides a decision-making workflow for method selection.

MethodSelection cluster_purity Purity Assessment cluster_iso Isolation & Purification start Goal of Chromatography? gc Gas Chromatography (GC) start->gc Analytical flash Flash Chromatography start->flash Preparative hplc_an Analytical HPLC prep_hplc Preparative HPLC chiral Is Chiral Separation Required? flash->chiral prep_hplc->chiral chiral->flash No chiral_yes Chiral HPLC / SFC chiral->chiral_yes Yes

Caption: Decision workflow for selecting a chromatographic method.

Q3: Can I use Gas Chromatography (GC) to purify this compound?

Gas chromatography is an excellent technique for the analysis of this compound due to its volatility. It can provide high-resolution separation for purity assessment[11]. However, preparative GC is less common and is only suitable for purifying very small quantities (milligram scale). For bulk purification, liquid chromatography (Flash or HPLC) is the industry standard.

Q4: How do I scale up from an analytical HPLC separation to a preparative one?

Scaling up a method requires careful consideration to maintain resolution while increasing throughput. Preparative HPLC is a powerful technique for isolating highly pure compounds for further use[12][13].

Key Steps for Scale-Up:

  • Develop an Optimized Analytical Method: Achieve a robust separation on an analytical column (e.g., 4.6 mm ID) with good resolution (Rs > 1.5) between the target peak and its closest impurity.

  • Determine Loading Capacity: Perform loading studies on the analytical column to find the maximum amount of sample that can be injected before resolution is lost[14]. This will inform the loading for the preparative column.

  • Scale Geometrically: Use the column diameters to calculate the scaling factor. The flow rate and sample load should be increased proportionally to the square of the ratio of the column radii.

    • Scaling Factor = (Radius_prep / Radius_analytical)²

    • Flow Rate_prep = Flow Rate_analytical * Scaling Factor

    • Sample Load_prep = Sample Load_analytical * Scaling Factor

  • Maintain Conditions: Keep the mobile phase composition, temperature, and column packing material (particle size can be larger for preparative columns) as consistent as possible between the analytical and preparative scales.

Experimental Protocols

Protocol 1: General Flash Chromatography Purification

This protocol outlines a standard workflow for purifying this compound using normal-phase flash chromatography.

FlashProtocol A 1. Method Development (TLC) Find solvent for Rf ≈ 0.3 B 2. Column Packing Dry or slurry pack silica gel Equilibrate with mobile phase A->B C 3. Sample Loading Dissolve crude in minimal solvent Adsorb onto silica (dry loading) or inject (wet loading) B->C D 4. Elution Run column with positive pressure Use isocratic or gradient elution C->D E 5. Fraction Collection Collect fractions based on volume D->E F 6. Fraction Analysis Analyze fractions by TLC to identify pure product E->F G 7. Combine & Evaporate Combine pure fractions and remove solvent F->G

Caption: Standard workflow for a flash chromatography experiment.

Step-by-Step Methodology:

  • Mobile Phase Selection: Using TLC, determine an appropriate solvent system (e.g., Ethyl Acetate/Hexane) that provides a target Rf of ~0.3.

  • Column Preparation:

    • Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude sample by weight).

    • Pack the column with silica gel using either the dry or slurry method.

    • Equilibrate the packed column by passing several column volumes of the initial mobile phase through it.

  • Sample Loading:

    • For best results, use dry loading. Dissolve your crude sample in a minimal amount of a strong solvent (like dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen mobile phase, applying positive pressure (air or nitrogen).

    • Collect fractions in test tubes or vials. The size of the fractions should be approximately 10-20% of the column volume.

  • Analysis:

    • Spot every few fractions on a TLC plate.

    • Develop the TLC plate to identify which fractions contain your pure product.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • PubChem. 2-Methoxy-3-methylbutan-1-ol. [Link]

  • PubChem. This compound. [Link]

  • Phenomenex. Troubleshooting Guide. [Link]

  • Agilent. What is Preparative HPLC | Find Your Purification HPLC System. [Link]

  • PMC. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • Agilent. Application Compendium Solutions for Preparative HPLC. [Link]

  • International Journal of Current Pharmaceutical Analysis. A Comprehensive Review for the Learners and Users: Preparative High Performance Liquid Chromatography. [Link]

  • Teledyne Labs. The Power of Preparative HPLC Systems. [Link]

  • Cheméo. Chemical Properties of 2-Methoxy-3-methyl-1-butene (CAS 51776-45-5). [Link]

  • Organic Syntheses. SYNTHESIS OF 4-TRIISOPROPYLSILYL-3-BUTYN-2-OL BY ASYMMETRIC TRANSFER HYDROGENATION. [Link]

  • American Laboratory. Analysis of Oxygenates in Gasoline by Multidimensional Gas Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Flash Column Chromatography. [Link]

  • King Group. Successful Flash Chromatography. [Link]

  • PubChem. 2-Methyl-3-buten-1-ol. [Link]

  • PrepChem.com. Preparation of 2-methyl-3-buten-2-ol. [Link]

  • Organic Syntheses. trans-4-methoxy-3-buten-2-one. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • ResearchGate. Enzymatic resolution of the chiral inductor 2-methoxy-2-phenylethanol. [Link]

  • YouTube. Gas Chromatography of 2 Alcohols Lab video. [Link]

  • ResearchGate. Screening approach for chiral separation of pharmaceuticals Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. [Link]

  • Sartorius. Affinity Chromatography. [Link]

  • PubChem. 2-Methoxy-3-methyl-1-butene. [Link]

  • ResearchGate. How can I purify two different-substituted aromatic compounds?. [Link]

  • OpenAgrar. Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. [Link]

  • Google Patents.
  • Google Patents. US3838183A - Synthesis of 2-methyl-3-buten-2-ol.
  • SIELC Technologies. Separation of 2-Methylene-3-butyn-1-ol on Newcrom R1 HPLC column. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

Sources

Technical Support Center: A Guide to Preventing Decomposition of 2-Methoxy-3-buten-1-ol During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methoxy-3-buten-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this versatile building block. By understanding its stability profile and potential degradation pathways, you can ensure the integrity of your starting material and the success of your downstream applications.

Frequently Asked Questions (FAQs)

Q1: I've noticed a change in the color and viscosity of my this compound after prolonged storage. What could be the cause?

A1: Changes in physical appearance, such as discoloration (yellowing) or increased viscosity, are often indicators of chemical decomposition. This compound, being an allylic alcohol and an ether, is susceptible to several degradation pathways, including oxidation, acid-catalyzed dehydration, and base-catalyzed isomerization. These reactions can lead to the formation of impurities that alter the compound's physical properties.

Q2: What are the primary decomposition pathways for this compound?

A2: The main routes of decomposition are:

  • Oxidative Degradation: Like many ethers, this compound can be prone to oxidation, especially when exposed to air and light. This can lead to the formation of hydroperoxides, which are unstable and can initiate further degradation reactions.

  • Acid-Catalyzed Decomposition: Traces of acidic impurities can catalyze the dehydration of the primary alcohol, leading to the formation of volatile byproducts.

  • Base-Catalyzed Isomerization: The presence of basic residues can promote the isomerization of the double bond.[1]

Q3: How can I prevent the decomposition of this compound during storage?

A3: To maintain the stability and purity of this compound, we recommend the following storage conditions:

  • Temperature: Store in a cool, dark place, preferably refrigerated (2-8 °C). Avoid exposure to heat sources.

  • Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Container: Use a tightly sealed, amber glass bottle to protect the compound from light and air.

  • Stabilizers: For long-term storage, consider the addition of a radical scavenger, such as butylated hydroxytoluene (BHT), at a low concentration (e.g., 50-100 ppm).[2][3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of a sharp, unpleasant odor. Acid-catalyzed dehydration leading to volatile byproducts.Check the pH of the stored material. If acidic, consider purification by distillation. For future storage, ensure the container is free of acidic residues.
Broadening of peaks in NMR spectrum. Presence of multiple isomers or degradation products.Perform GC-MS analysis to identify the impurities. Depending on the impurities, purification may be necessary.
Unexpected side products in a reaction. Degradation of the starting material.Verify the purity of the this compound using the analytical methods described below before use.

Visualizing Decomposition Pathways

To better understand the chemical transformations that can occur, the following diagrams illustrate the primary decomposition pathways of this compound.

cluster_acid Acid-Catalyzed Dehydration A This compound B Protonated Alcohol A->B + H+ C Carbocation Intermediate B->C - H2O D 1-Methoxy-1,3-butadiene C->D - H+ E Water

Caption: Acid-catalyzed dehydration of this compound.

cluster_base Base-Catalyzed Isomerization F This compound G Allylic Anion F->G + Base - H+ H 1-Methoxy-2-buten-1-ol G->H + H+

Caption: Base-catalyzed isomerization of this compound.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Preparation: Ensure the amber glass storage bottle is clean and completely dry.

  • Inerting: Purge the bottle with a gentle stream of nitrogen or argon for 2-3 minutes to displace any air.

  • Transfer: Quickly transfer the this compound into the prepared bottle.

  • Stabilizer (Optional): If long-term storage is anticipated, add BHT to a final concentration of 50-100 ppm.

  • Sealing: Tightly seal the bottle with a cap lined with an inert material (e.g., PTFE).

  • Labeling and Storage: Label the bottle clearly with the compound name, date, and storage conditions. Store in a refrigerator at 2-8 °C, away from light and heat sources.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for assessing the purity of this compound and identifying potential degradation products.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Parameters:

    • Column: A mid-polar column, such as one with a 5% phenyl - 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is a good starting point.

    • Injector Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/minute to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-350.

      • Scan Speed: 2 scans/second.

  • Data Analysis:

    • The retention time of pure this compound should be determined using a freshly opened or purified sample.

    • Potential degradation products to look for include:

      • Dehydration products (e.g., methoxybutadienes).

      • Isomerization products.

      • Oxidation products (which may be less volatile).

    • Compare the obtained mass spectra of any impurity peaks with a library (e.g., NIST) for tentative identification.

Protocol 3: Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for assessing the purity and structural integrity of this compound.

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Analysis:

    • Acquire a ¹H NMR spectrum. The spectrum of pure this compound should exhibit characteristic signals for the vinyl, methoxy, and alcohol protons. The presence of unexpected signals may indicate impurities. Methoxy groups typically show a singlet integrating to 3 protons between 2.4 and 4.4 ppm.[4]

  • ¹³C NMR Analysis:

    • Acquire a ¹³C NMR spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule. The carbon atoms of the C=C double bond will have the largest chemical shifts.[5]

Reference Data

Chemical and Physical Properties of this compound [2]

PropertyValue
Molecular Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol
IUPAC Name 2-methoxybut-3-en-1-ol
CAS Number 18231-00-0

References

  • Butylated Hydroxytoluene (BHT) as a Stabilizer. PubMed. Accessed January 31, 2026. [Link]

  • Use of the Antioxidant BHT in Asymmetric Membrane Tablet Coatings to Stabilize the Core to the Acid Catalyzed Peroxide Oxidation of a Thioether Drug. ResearchGate. Accessed January 31, 2026. [Link]

  • Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing. Journal of the American Chemical Society. Accessed January 31, 2026. [Link]

  • This compound. PubChem. Accessed January 31, 2026. [Link]

  • C-13 NMR spectrum of 2-methylbut-1-ene. Doc Brown's Chemistry. Accessed January 31, 2026. [Link]

  • Methoxy groups just stick out. ACD/Labs. Accessed January 31, 2026. [Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: 2-Methoxy-3-buten-1-ol vs. 3-Buten-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-Methoxy-3-buten-1-ol and 3-Buten-1-ol , designed for researchers in organic synthesis and medicinal chemistry.

Executive Summary

This guide contrasts the reactivity profiles of 3-buten-1-ol (a standard homoallylic alcohol) and its C2-functionalized analogue, This compound . While both compounds serve as bifunctional building blocks containing a primary hydroxyl group and a terminal alkene, the introduction of the methoxy group at the allylic position (C2) in the latter fundamentally alters its electronic landscape, stereochemical potential, and reaction pathways.

Key Differentiator: The C2-methoxy group in this compound introduces a stereocenter and an allylic C-O bond, enabling chelation-controlled transformations and diastereoselective additions that are inaccessible to the unsubstituted 3-buten-1-ol.

Physicochemical & Structural Analysis

The structural divergence dictates the reactivity. 3-Buten-1-ol is a flexible chain, whereas this compound possesses increased steric bulk and Lewis basicity near the alkene.

Feature3-Buten-1-olThis compound
CAS Number 627-27-018231-00-0
Structure


Classification Homoallylic AlcoholFunctionalized Homoallylic Alcohol / Allylic Ether
Chirality AchiralChiral (C2 Stereocenter)
Electronic Effect Inductive donation (alkyl)Inductive withdrawal (-I), Resonance (+R, weak)
Coordination Monodentate (OH)Potential Bidentate (OH + OMe)
Structural Visualization

The following diagram illustrates the connectivity and potential coordination modes.

StructureComparison cluster_A 3-Buten-1-ol cluster_B This compound A1 Terminal Alkene (Nucleophilic) A2 C2-C3 Linker (Flexible) A1->A2 A3 Primary Alcohol (Directing Group) A2->A3 B1 Terminal Alkene (Electronic Modulation) B2 C2-Methoxy (Stereocenter + Lewis Base) B1->B2 B3 Primary Alcohol (Directing Group) B2->B3 B2->B3 Chelation

Figure 1: Structural connectivity highlighting the bidentate potential of this compound.

Detailed Reactivity Comparison

Epoxidation and Stereocontrol

Epoxidation represents the most critical divergence in reactivity.

  • 3-Buten-1-ol:

    • Mechanism: Undergoes directed epoxidation with reagents capable of hydrogen bonding (e.g., mCPBA, Vanadyl acetylacetonate/

      
      -BuOOH). The hydroxyl group directs the oxidant to the syn face relative to itself, but due to the flexibility of the ethyl chain, diastereoselectivity is often moderate compared to allylic alcohols.
      
    • Outcome: Formation of racemic 1,2-epoxybutan-4-ol.

  • This compound:

    • Mechanism: The presence of the C2-methoxy group creates a competition between 1,3-allylic strain (A1,3) and hydrogen bonding/chelation .

    • Diastereoselectivity:

      • Non-chelating conditions (e.g., TFDO): The reaction is dominated by steric and electronic repulsion. The oxidant approaches anti to the bulky/electron-rich methoxy group.

      • Chelating conditions (e.g., VO(acac)2): The metal center coordinates to both the hydroxyl and the methoxy oxygen (or the hydroxyl alone with specific conformation), locking the substrate. This typically enhances syn-diastereoselectivity relative to the directing group, yielding high ratios of the syn,syn or anti,syn isomer depending on the specific catalyst ligand sphere.

Iodocyclization

Iodocyclization explores the ability of the alcohol to act as an internal nucleophile.

  • 3-Buten-1-ol:

    • Pathway: 5-endo-trig cyclization is disfavored by Baldwin’s rules. 4-exo-trig is strained. Consequently, 3-buten-1-ol does not readily form cyclic ethers (oxetanes/tetrahydrofurans) under standard iodocyclization conditions. It often undergoes complex elimination or polymerization side reactions.

  • This compound:

    • Pathway: The methoxy group stabilizes the developing cationic character at C3 during electrophilic activation (though less effective than an alkyl group). While 5-endo-trig remains disfavored, the methoxy group can participate in neighboring group participation (NGP) , potentially leading to transient oxonium intermediates that alter the regioselectivity or allow for capture by external nucleophiles.

Hydroformylation
  • 3-Buten-1-ol: Typical terminal alkene selectivity, favoring the linear (normal) aldehyde product (approx. 70-80% linear) with rhodium catalysts.

  • This compound: The allylic methoxy group exerts a strong inductive effect (-I), which deactivates the internal carbon (C3) and directs hydride insertion. Furthermore, the "branched" aldehyde product is favored in some catalytic systems due to the formation of a stable 5-membered chelate intermediate with the catalyst.

Experimental Protocols

Protocol A: Directed Epoxidation of 3-Buten-1-ol

Target: 4-hydroxy-1,2-epoxybutane

Reagents: 3-Buten-1-ol (1.0 equiv), m-CPBA (1.2 equiv), CH2Cl2.

  • Preparation: Dissolve 3-buten-1-ol (10 mmol) in anhydrous CH2Cl2 (50 mL) in a round-bottom flask. Cool to 0°C.[1]

  • Addition: Add m-CPBA (12 mmol, 70-75%) portion-wise over 15 minutes. The slow addition prevents exotherms.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.

  • Workup: Quench with saturated Na2SO3 (to destroy excess peroxide) and saturated NaHCO3. Extract with CH2Cl2.

  • Purification: Dry organic layer over MgSO4 and concentrate. Purify via silica gel chromatography (Ethyl Acetate/Hexane).

Protocol B: Diastereoselective Epoxidation of this compound

Target: (2R,3S)-3,4-epoxy-3-methoxybutan-1-ol (Relative stereochemistry depends on catalyst)

Reagents: this compound (1.0 equiv), VO(acac)2 (0.05 equiv), t-BuOOH (1.5 equiv), Toluene.

  • Catalyst Loading: In a flame-dried flask, dissolve this compound (5 mmol) and VO(acac)2 (0.25 mmol) in dry toluene (20 mL).

  • Oxidant Addition: Cool the solution to 0°C. Add t-BuOOH (5.5 M in decane, 7.5 mmol) dropwise. The solution may darken (red/brown) as the active V(V) species forms.

  • Reaction: Stir at 0°C for 4-6 hours. Monitor by TLC (stain with anisaldehyde; epoxide typically runs higher than starting material).

  • Workup: Quench with saturated aqueous Na2S2O3. Separate layers.

  • Analysis: Analyze the crude mixture by 1H NMR to determine the diastereomeric ratio (dr) before purification. The methoxy signal and epoxide protons will show distinct shifts for syn vs anti isomers.

Mechanistic Pathways Visualization

The following diagram maps the divergent pathways for these two substrates.

ReactivityPathways Start1 3-Buten-1-ol Reagent1 mCPBA / VO(acac)2 Start1->Reagent1 Start2 This compound Start2->Reagent1 Inter1 Transition State: OH-Directed Syn-Attack Reagent1->Inter1 Substrate 1 Path Inter2 Transition State: Competition: OH-Directing vs. OMe-Sterics Reagent1->Inter2 Substrate 2 Path Prod1 Racemic Epoxide (Moderate Selectivity) Inter1->Prod1 Prod2 Diastereomer Enriched Epoxide (High dr possible via Chelation) Inter2->Prod2 VO(acac)2 favors Syn/Syn

Figure 2: Divergent epoxidation pathways. This compound offers access to diastereomerically enriched products via competing directing effects.

References

  • PubChem. (n.d.). 3-Buten-1-ol Compound Summary. National Library of Medicine. Retrieved February 12, 2026, from [Link]

  • Hoveyda, A. H., Evans, D. A., & Fu, G. C. (1993). Substrate-directable chemical reactions. Chemical Reviews, 93(4), 1307–1370. (Context: Directed epoxidation mechanisms for homoallylic alcohols).
  • Adam, W., & Wirth, T. (1999). Hydroxy-Group Directing Effects in the Epoxidation of Allylic and Homoallylic Alcohols. Accounts of Chemical Research, 32(7), 603–610. (Context: Mechanistic basis for OH-direction).

Sources

Mechanistic Elucidation of Pd-Catalyzed Allylic Transformations: A Comparative Guide Using Isotopically Labeled 2-Methoxy-3-buten-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of complex heterocycles, 2-Methoxy-3-buten-1-ol (MBO) serves as a critical bifunctional building block. Its unique structure—possessing both an allylic alcohol and a vicinal methoxy ether—makes it an ideal substrate for constructing dihydrofurans and tetrahydrofurans via transition-metal catalysis. However, the mechanism of these cyclizations is often ambiguous, oscillating between direct nucleophilic displacement (


), 

-allyl intermediates (

-like), or metal-hydride isomerization pathways.

This guide objectively compares isotopic labeling strategies to elucidate these mechanisms. Unlike standard kinetic profiling, which infers intermediates indirectly, isotopic labeling provides irrefutable evidence of bond cleavage, hydride migration, and stereochemical scrambling. We focus on the synthesis and application of Deuterium (


)  and Oxygen-18 (

)
labeled MBO analogs.

Part 1: The Substrate Profile

This compound is distinct from simple allylic alcohols (like allyl alcohol or crotyl alcohol) due to the inductive effect of the C2-methoxy group. This electron-withdrawing group destabilizes carbocation formation at C2, altering the regioselectivity of metal-catalyzed attacks.

Structural Logic & Labeling Sites

To solve mechanistic puzzles, we target three distinct labeling zones:

Labeling ZoneIsotopeTarget Mechanism Elucidation
Zone A (C1-Methylene) Deuterium (

)
Symmetry & Scrambling: Distinguishes between

-allyl intermediates (scrambling) and concerted

(regiospecific).
Zone B (Allylic H) Deuterium (

)
Isomerization: Probes 1,2-hydride vs. 1,3-hydride shifts in competing ketone formation.
Zone C (Hydroxyl) Oxygen-18 (

)
Bond Cleavage: Determines if the C-O bond breaks (ionization) or remains intact (nucleophilic attack on activated alkene).

Part 2: Comparative Analysis of Labeling Strategies

Strategy A: C1-Deuteration ( -MBO)

Best For: Determining the existence of symmetrical


-allyl palladium intermediates.
  • The Concept: If the reaction proceeds via a

    
    -allyl complex, the palladium binds to all three carbons (C1, C2, C3). If the complex is symmetrical (or rapidly equilibrating), the nucleophile can attack at C1 or C3.
    
  • The Readout:

    • Scenario 1 (Direct Displacement): Product retains label exclusively at the original position.

    • Scenario 2 (

      
      -Allyl Scrambling): Label is distributed between two positions in the product (usually 50:50 or biased by sterics).
      
Strategy B: Secondary Kinetic Isotope Effects (KIE)

Best For: Establishing the Rate-Determining Step (RDS).

  • The Concept: Substitution of H for D at the reaction center changes the rehybridization energy (

    
    ).[1]
    
  • The Readout:

    • 
      : Suggests the C-O bond is NOT breaking in the RDS (or early transition state).
      
    • 
      : (Normal Secondary KIE): Suggests significant C-O bond ionization (carbocation character) in the RDS.
      
Strategy C: Labeling (The "Mitsunobu Check")

Best For: Verifying the source of oxygen in etherification products.

  • The Concept: If you cyclize MBO to a dihydrofuran, does the ring oxygen come from the hydroxyl group or an external nucleophile/oxidant?

  • The Readout: Mass spectrometry analysis of the product. Retention of

    
     mass units confirms the intramolecular oxygen acted as the nucleophile.
    

Part 3: Experimental Protocols

Protocol 1: Synthesis of -2-Methoxy-3-buten-1-ol

A self-validating synthesis ensuring >98% D-incorporation.

Reagents:

  • Methyl 2-methoxy-3-butenoate (Precursor)

  • Lithium Aluminum Deuteride (

    
    ) (98+ atom % D)
    
  • Anhydrous THF

Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add

    
     (1.2 equiv) suspended in anhydrous THF at 0°C.
    
  • Addition: Add Methyl 2-methoxy-3-butenoate (1.0 equiv) dropwise over 30 mins. The ester carbonyl is reduced to the primary alcohol with two deuterium atoms incorporated at C1.

  • Quench: Use the Fieser method (

    
     g catalyst 
    
    
    
    
    
    mL
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    ) to generate a granular precipitate.
  • Validation:

    
    -NMR.
    
    • Standard MBO: Signal at

      
       3.6 ppm (multiplet, 2H) for 
      
      
      
      .
    • Labeled MBO: Signal at

      
       3.6 ppm disappears completely.
      
Protocol 2: Mechanistic Probe (Pd-Catalyzed Cyclization)

Objective: Determine if cyclization to 3-methoxy-2,5-dihydrofuran involves scrambling.

  • Reaction: Dissolve

    
    -MBO (0.5 mmol) in DCM. Add 
    
    
    
    (5 mol%). Stir at RT for 4 hours.
  • Workup: Filter through a silica plug to remove Pd. Concentrate carefully (product is volatile).

  • Analysis: Quantitative

    
    -NMR (inverse gated decoupling) to measure signal intensity at the C2 and C5 positions of the dihydrofuran ring.
    

Part 4: Data Interpretation & Visualization

Decision Matrix: Interpreting the Scrambling

The following table guides the interpretation of the NMR data from Protocol 2.

Observation (

or

NMR)
Inferred IntermediateMechanism Type
100% Label Retention at C5 No ScramblingDirect

(or

) without equilibration.
50:50 Label at C2 : C5 Complete ScramblingSymmetrical

-allyl cation (Ionization is fast and reversible).
Uneven Distribution (e.g., 70:30) Memory EffectIon pair collapse occurs faster than

-allyl equilibration.
Visualization: The Mechanistic Divergence

The diagram below illustrates how the deuterium label tracks the mechanism.

MechanismPathways Substrate 1,1-d2-2-Methoxy-3-buten-1-ol (Label at C1) Pd_Complex Pd(0) Coordination Substrate->Pd_Complex Path_A Pathway A: Concerted SN2 Pd_Complex->Path_A Direct Attack Path_B Pathway B: Pi-Allyl Intermediate Pd_Complex->Path_B Ionization Retained Retained Product (Label at C5 only) Path_A->Retained Regiospecific Scrambled Scrambled Product (Label at C2 & C5) Path_B->Scrambled Equilibration

Caption: Mechanistic divergence of deuterated MBO. Pathway A (Red) preserves label position; Pathway B (Green) scrambles the label via a symmetrical intermediate.

Part 5: References

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. Link

  • Evans, P. A., & Nelson, J. D. (1998). Regioselective and Enantioselective Rhodium-Catalyzed Allylic Amination. Journal of the American Chemical Society. Link

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Navigating the Economics of Chiral Building Blocks: A Comparative Analysis of 2-Methoxy-3-buten-1-OL in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical and fine chemical synthesis, the selection of starting materials and key intermediates is a critical decision point with far-reaching economic and operational implications. This guide provides a comprehensive economic analysis of the chiral building block 2-Methoxy-3-buten-1-OL for large-scale synthesis. Authored for researchers, scientists, and drug development professionals, this document moves beyond a simple cost-per-kilogram comparison to deliver a nuanced evaluation of its synthetic viability against common alternatives. We will explore potential synthesis routes, associated costs, and benchmark its economic performance against established fragrance and pharmaceutical intermediates, supported by detailed experimental protocols and data-driven comparisons.

Introduction to this compound: A Versatile Chiral Synthon

This compound is a functionalized allylic alcohol characterized by a methoxy group at the C2 position and a terminal double bond. This arrangement of functional groups makes it a valuable chiral intermediate for the synthesis of complex molecules, particularly in the pharmaceutical and fragrance industries. Its utility stems from the ability to participate in a variety of stereoselective transformations, including epoxidation, dihydroxylation, and various coupling reactions. The methoxy group can influence the regioselectivity and stereoselectivity of these reactions, offering a handle for precise molecular construction.

While not as commonly cited as some bulk commodity chemicals, the unique structural features of this compound position it as a potentially high-value intermediate for specialized applications where chirality and specific functional group presentation are paramount.

Economic Analysis of Large-Scale Synthesis

A direct, publicly available techno-economic analysis for the large-scale production of this compound is not readily found in the literature. Therefore, this section presents a plausible and detailed cost analysis based on a hypothetical, yet chemically reasonable, synthetic route. This model will serve as a framework for understanding the potential production costs and identifying key economic drivers.

Proposed Synthetic Pathway

A plausible and scalable synthesis of this compound can be envisioned starting from commercially available and relatively inexpensive starting materials. A two-step route involving the methoxy-functionalization of a C4 aldehyde followed by reduction is a chemically sound approach.

cluster_0 Proposed Synthesis of this compound A Crotonaldehyde D 3-Methoxybutanal A->D 1. Michael Addition B Methanol B->D C Base (e.g., NaOMe) C->D Catalyst F This compound D->F 2. Reduction E Reducing Agent (e.g., NaBH4) E->F

Caption: Proposed two-step synthesis of this compound.

Cost Breakdown of the Proposed Synthesis

To estimate the production cost, we will analyze the material and processing costs for a hypothetical 100 kg batch of this compound. The following assumptions are made:

  • Yield: An overall yield of 75% is assumed, which is a reasonable estimate for a two-step synthesis on a large scale.

  • Labor and Overhead: A combined labor and overhead cost of 25% of the raw material cost is applied, a common heuristic in the fine chemical industry.

  • Purification: Purification costs, including distillation and waste disposal, are estimated at 15% of the subtotal production cost.

  • Contingency: A 10% contingency is added to account for unforeseen expenses.

Table 1: Estimated Production Cost for 100 kg of this compound

Cost ComponentUnitQuantityUnit Price (USD)Total Cost (USD)
Raw Materials
Crotonaldehydekg1155.00575
MethanolL1500.5075
Sodium Methoxide (30% in Methanol)L103.0030
Sodium Borohydridekg550.00250
Solvents (for reaction and workup)L3001.50450
Subtotal Raw Materials 1,380
Processing Costs
Labor & Overhead (25% of raw materials)345
Subtotal Production Cost 1,725
Purification (15% of subtotal)258.75
Total Production Cost (before contingency) 1,983.75
Contingency (10%)198.38
Total Estimated Production Cost 2,182.13
Estimated Cost per kg 21.82

Note: The unit prices for raw materials are estimates based on publicly available data for bulk quantities and may vary depending on the supplier and market conditions.

This analysis suggests an estimated production cost of approximately $21.82 per kilogram for this compound on a large scale. The primary cost drivers are the starting aldehyde (crotonaldehyde) and the reducing agent (sodium borohydride).

Comparative Analysis with Alternatives

The economic viability of this compound is best understood in the context of its potential applications and the cost of incumbent materials. Given its structure, it is likely to find use in the fragrance industry, imparting floral, green, and slightly fruity notes. Therefore, we will compare its estimated production cost to the market prices of several widely used fragrance ingredients with similar olfactory profiles.

Table 2: Economic Comparison with Alternative Fragrance Ingredients

CompoundOlfactory ProfileTypical Use Level in FragrancesBulk Price (USD/kg)
This compound (Estimated) Floral, Green, Fruity Trace to 5% ~22
LinaloolFloral, Woody, Citrus1 - 20%10 - 20
cis-3-Hexenol ("Leaf Alcohol")Intense Green, GrassyTrace to 1%40 - 60
Phenyl Ethyl AlcoholRose, Floral1 - 15%5 - 15
Hedione® (Methyl Dihydrojasmonate)Floral, Jasmine, Radiant5 - 35%30 - 50

Note: Bulk prices are approximate and can fluctuate based on market demand, purity, and supplier.

  • Competitive Pricing: The estimated production cost of this compound is competitive with several established fragrance ingredients. It is in a similar range to Linalool and significantly less expensive than cis-3-Hexenol and Hedione®.

  • Value Proposition: The unique methoxy functionalization of this compound may offer novel olfactory properties or performance benefits (e.g., substantivity, radiance) that could justify a price premium over more common ingredients like Linalool and Phenyl Ethyl Alcohol.

  • Niche Applications: Its potential as a chiral building block for more complex, high-value molecules in pharmaceuticals could command a significantly higher price, making its synthesis for this purpose highly profitable.

Experimental Protocols

To provide a practical basis for the economic analysis, this section details the experimental procedures for the proposed synthesis of this compound.

Step 1: Synthesis of 3-Methoxybutanal

cluster_0 Workflow for 3-Methoxybutanal Synthesis A Charge Reactor with Methanol and Sodium Methoxide B Cool to 0-5 °C A->B C Slowly Add Crotonaldehyde B->C D Stir at Room Temperature for 4-6 hours C->D E Neutralize with Acetic Acid D->E F Filter and Concentrate E->F G Purify by Vacuum Distillation F->G

Caption: Experimental workflow for the synthesis of 3-Methoxybutanal.

Procedure:

  • A suitable reactor is charged with methanol (1.5 equivalents) and sodium methoxide (0.1 equivalents).

  • The mixture is cooled to 0-5 °C with stirring.

  • Crotonaldehyde (1.0 equivalent) is added dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours until the reaction is complete (monitored by GC).

  • The reaction is quenched by the addition of acetic acid to neutralize the base.

  • The mixture is filtered to remove any precipitated salts, and the methanol is removed under reduced pressure.

  • The crude 3-methoxybutanal is purified by vacuum distillation.

Step 2: Synthesis of this compound

cluster_0 Workflow for this compound Synthesis A Dissolve 3-Methoxybutanal in Ethanol B Cool to 0-5 °C A->B C Portion-wise Addition of Sodium Borohydride B->C D Stir at Room Temperature for 2-3 hours C->D E Quench with Water and Extract with Ethyl Acetate D->E F Wash, Dry, and Concentrate E->F G Purify by Vacuum Distillation F->G

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

  • 3-Methoxybutanal (1.0 equivalent) is dissolved in ethanol in a reaction vessel.

  • The solution is cooled to 0-5 °C.

  • Sodium borohydride (0.3 equivalents) is added in portions, keeping the temperature below 15 °C.

  • The reaction is stirred at room temperature for 2-3 hours until complete (monitored by TLC or GC).

  • The reaction is carefully quenched with water, and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude this compound is purified by vacuum distillation to yield the final product.

Conclusion and Future Outlook

This guide provides a foundational economic analysis for the large-scale synthesis of this compound. Based on a plausible synthetic route, the estimated production cost of approximately $22/kg positions it as a competitively priced specialty chemical, particularly for applications in the fragrance industry. Its unique structure may offer performance advantages that justify its use over more common, lower-cost alternatives.

For drug development professionals, the value of this compound as a chiral building block could far exceed its production cost, making it an attractive intermediate for the synthesis of high-value active pharmaceutical ingredients.

It is important to note that the cost analysis presented here is an estimation based on a number of assumptions. A more precise techno-economic evaluation would require pilot-scale production data to refine yield calculations, optimize reaction conditions, and accurately assess purification and waste-stream management costs. However, this guide provides a robust framework for initiating such an evaluation and for making informed decisions about the potential of this compound in large-scale synthetic applications.

References

  • Techno-economic analysis for the production of 2,3-butanediol from brewers' spent grain using pinch technology. (2022). Queen's University Belfast. [Link]

  • Fragrance Ingredients Market Size, Share & Growth, 2034. Fortune Business Insights. [Link]

  • Phenyl Ethyl Alcohol at ₹ 310/kg | Phenylethyl Alcohol PEA in Vapi | ID: 26631993488. IndiaMART. [Link]

  • Hedione Aromatic Chemical at ₹ 2500/kg | Mumbai | ID: 7303113930. IndiaMART. [Link]

  • Butadiene Prices, Analytics and Forecasts | ICIS. ICIS. [Link]

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